molecular formula C13H15NO4S B3372426 4-Cbz-thiomorpholine-3-carboxylic acid CAS No. 90471-66-2

4-Cbz-thiomorpholine-3-carboxylic acid

Cat. No.: B3372426
CAS No.: 90471-66-2
M. Wt: 281.33 g/mol
InChI Key: HMXFICHATDLTHT-UHFFFAOYSA-N
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Description

4-Cbz-thiomorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFICHATDLTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Sourcing and Synthetic Economics of 4-Cbz-thiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical and economic analysis of 4-Cbz-thiomorpholine-3-carboxylic acid , a critical chiral building block in peptidomimetic drug discovery.

Executive Summary

This compound (CAS: 114580-22-2 for the (R)-enantiomer) serves as a conformationally restricted proline surrogate. Its thiomorpholine ring offers unique metabolic stability and lipophilicity profiles compared to its oxa- (morpholine) and carbocyclic (piperidine) analogues.

While the raw material costs for its synthesis are low (derived from the chiral pool commodity L-Cysteine ), the market price remains high—typically


500 per gram  for research-grade purity. This discrepancy is driven by the "Chirality Tax" (purification costs to ensure high enantiomeric excess) and the technical challenges of preventing racemization during the cyclization of the thiomorpholine ring.

This guide dissects the cost drivers, provides a validated synthesis protocol for in-house production, and offers a decision matrix for "Make vs. Buy" strategies.

Part 1: The Value Proposition

Why This Scaffold?

In medicinal chemistry, this molecule is primarily used as a Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) analogue . It introduces a "kink" in peptide chains similar to proline but with altered electronic properties due to the sulfur atom.

  • Metabolic Stability: The sulfide (-S-) linkage is resistant to oxidative metabolism compared to ethers, though it can be oxidized to sulfoxides/sulfones (which are often active metabolites).

  • Conformational Restriction: It locks the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of binding to receptors (e.g., GPCRs, proteases).
  • Orthogonal Protection: The Cbz (Carbobenzyloxy) group is stable to acidic conditions (TFA, HCl) used to remove Boc groups, and basic conditions (piperidine) used to remove Fmoc groups. It is removed via catalytic hydrogenation (

    
    ) or strong acids (HBr/AcOH), offering a critical orthogonal dimension in complex peptide synthesis.
    

Part 2: Market Economics & Cost Analysis

Current Market Pricing (2025 Benchmarks)

The following table summarizes the cost tiers for the (R)-enantiomer (derived from L-Cysteine).

ScaleTypical Catalog Price (USD)Unit Cost (USD/g)Notes
Research (100 mg) $45 - $65$450 - $650High markup for packaging/QC.
Pilot (1 g) $200 - $300$200 - $300Standard catalog rate.
Bulk (25 g) $2,500 - $3,500$100 - $140Significant volume discount.
Custom Synthesis (1 kg) ~$15,000 - $25,000$15 - $25Requires CRO outsourcing.
The "Chirality Tax"

The price difference between the racemic mixture and the enantiopure form is approximately 5x–10x .

  • Racemic: Produced via reaction of cysteamine + vinyl derivatives (cheap).[1]

  • Enantiopure: Requires L-Cysteine starting material.[2] The cost driver is not the L-Cysteine (~$20/kg) but the purification required to remove the minor enantiomer formed via racemization during the base-catalyzed cyclization step.

Part 3: Technical Deep Dive (Synthesis)

The Synthetic Route

The most robust route utilizes L-Cysteine and 1,2-dibromoethane . While conceptually simple, the mechanism involves a double nucleophilic substitution that risks racemizing the


-proton (adjacent to both the carbonyl and the sulfur).
1. Mechanism of Action
  • S-Alkylation: The thiol group of L-Cysteine (highly nucleophilic) attacks 1,2-dibromoethane.

  • Cyclization: The amine group attacks the terminal bromide to close the ring.

  • Protection: The secondary amine is protected with Cbz-Cl to prevent polymerization and facilitate purification.

2. Critical Control Points (CCP)
  • CCP 1: pH Control: The cyclization requires base (NaOH/KOH). However, high pH promotes proton abstraction at the chiral center (

    
    -carbon), leading to racemization. Optimization: Use minimal equivalents of base and keep temperature <50°C.
    
  • CCP 2: Dilution: High concentration favors intermolecular polymerization (cross-linking) over intramolecular cyclization. Optimization: Run the reaction at high dilution (0.1 M).

Visualization: Synthesis Workflow

SynthesisRoute Cysteine L-Cysteine (Starting Material) Intermediate S-(2-bromoethyl)-cysteine (Transient) Cysteine->Intermediate S-Alkylation Dibromo 1,2-Dibromoethane Dibromo->Intermediate Cyclization Cyclization (pH 9-10, Dilute) Intermediate->Cyclization Intramolecular SN2 Core (R)-Thiomorpholine-3-COOH (Crude) Cyclization->Core Product 4-Cbz-Thiomorpholine-3-COOH (Final Product) Core->Product Schotten-Baumann Protection CbzCl Cbz-Cl / NaHCO3 CbzCl->Product

Figure 1: Synthetic pathway from L-Cysteine to the Cbz-protected target. Note the critical cyclization step where stereochemistry is at risk.

Part 4: Experimental Protocol (In-House Synthesis)

Objective: Synthesis of (R)-4-Cbz-thiomorpholine-3-carboxylic acid on a 10g scale. Prerequisites: Fume hood (stench of thiols), pH meter, LC-MS for monitoring.

Step 1: Cyclization (L-Cysteine → Thiomorpholine-3-COOH)
  • Dissolution: Dissolve L-Cysteine hydrochloride (15.7 g, 100 mmol) in water (300 mL) under nitrogen atmosphere.

  • Alkylation: Add 1,2-dibromoethane (18.8 g, 100 mmol).

  • Base Addition: Slowly add NaOH (8.0 g, 200 mmol) dissolved in water (50 mL) dropwise over 1 hour. Crucial: Maintain temperature at 40–45°C.

  • Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS (Target Mass: 147.2 [M+H]+).

  • Workup: The product is zwitterionic and water-soluble. Do not extract yet. Proceed directly to protection (telescoped process) to avoid difficult isolation.

Step 2: Cbz Protection
  • Cooling: Cool the aqueous reaction mixture to 0°C.

  • Buffer: Add NaHCO3 (25.2 g, 300 mmol) to buffer the solution to pH ~8-9.

  • Acylation: Add Benzyl chloroformate (Cbz-Cl) (20.5 g, 120 mmol) dropwise over 30 minutes.

  • Stirring: Allow to warm to room temperature and stir overnight.

  • Isolation:

    • Wash the basic aqueous layer with Diethyl Ether (2 x 100 mL) to remove unreacted Cbz-Cl and dibromoethane.

    • Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl . The product will precipitate or oil out.

    • Extraction: Extract with Ethyl Acetate (3 x 150 mL).

    • Drying: Dry organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM:MeOH 95:5) if high purity is required.

Expected Yield: 40–55% overall. Target Purity: >95% (HPLC), >98% ee (Chiral HPLC).

Part 5: Make vs. Buy Decision Matrix

When should you synthesize this in-house versus purchasing from a catalog?

DecisionMatrix Start Need 4-Cbz-thiomorpholine-3-COOH Qty Quantity Needed? Start->Qty Small < 5 grams Qty->Small Medium 5 - 100 grams Qty->Medium Large > 100 grams Qty->Large Buy BUY from Catalog (Cost: ~$250/g) Speed: High Small->Buy Synth SYNTHESIZE In-House (Cost: ~$30/g + Labor) Speed: Low Medium->Synth Outsource OUTSOURCE to CRO (Cost: ~$50/g) Speed: Medium Large->Outsource

Figure 2: Decision matrix based on scale and resource allocation.

Recommendation
  • For Screening (mg scale): Buy. The time required to set up the synthesis and validate chirality is not worth the $200 savings.

  • For Lead Optimization (g scale): Synthesize. If you have a competent organic chemist, the 2-day protocol described above yields 10g+ for a material cost of <$50, saving thousands in project budget.

References

  • Synthesis and Applications of Thiomorpholine Derivatives. Journal of Chemical Reviews. (2023). Overview of thiomorpholine scaffolds in drug discovery.

  • Thiomorpholine Synthesis via Telescoped Thiol-Ene/Cyclization. ACS Publications. (2022). Describes modern flow chemistry approaches to the thiomorpholine core.

  • Peptidomimetic Therapeutics: Scientific Approaches. PubMed Central. (2016). Discusses the utility of proline surrogates like Tic and thiomorpholine-3-carboxylic acid.

  • Product Class 8: Thiocarboxylic S-Acids. Science of Synthesis. Detailed chemical properties of thio-acid derivatives.

  • Catalog Pricing Data. Chem-Impex / Santa Cruz Biotechnology. (2025). Benchmarking of commercial rates for Boc/Cbz protected derivatives.

Sources

An In-depth Technical Guide to 4-Cbz-thiomorpholine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cbz-thiomorpholine-3-carboxylic acid, a conformationally constrained analog of cysteine, is a versatile building block in medicinal chemistry and peptide research. The incorporation of the thiomorpholine ring restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid backbone, offering a valuable tool for the design of peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. This technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of this compound, serving as a critical resource for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of Conformational Constraint in Drug Design

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced receptor binding affinity. To overcome these limitations, the introduction of conformational constraints into the peptide backbone has emerged as a powerful strategy in drug design. Constrained amino acids, such as this compound, serve as valuable tools to induce specific secondary structures, such as β-turns and helices, thereby mimicking the bioactive conformation of the native peptide. The thiomorpholine scaffold, in particular, offers a unique combination of steric bulk and potential for hydrogen bonding, influencing the overall topology of the resulting peptidomimetic.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. A common and effective approach involves the cyclization of a protected cysteine derivative with a suitable dielectrophile.

General Synthetic Strategy

A prevalent synthetic pathway commences with the protection of the amino group of L-cysteine, followed by reaction with a dielectrophile to form the thiomorpholine ring. The carboxybenzyl (Cbz) protecting group is frequently employed due to its stability under a range of reaction conditions and its facile removal by hydrogenolysis.

A representative synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product L-cysteine L-cysteine N-protection N-Cbz Protection L-cysteine->N-protection Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->N-protection 1,2-Dibromoethane 1,2-Dibromoethane Cyclization Ring Formation 1,2-Dibromoethane->Cyclization N-protection->Cyclization N-Cbz-cysteine Hydrolysis Ester Hydrolysis (if applicable) Cyclization->Hydrolysis Ester intermediate Final_Product 4-Cbz-thiomorpholine- 3-carboxylic acid Hydrolysis->Final_Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Cbz Protection of L-cysteine

  • Dissolve L-cysteine in a suitable aqueous alkaline solution (e.g., 1N NaOH).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise while maintaining the temperature and pH of the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the N-Cbz-L-cysteine.

  • Filter, wash the precipitate with cold water, and dry under vacuum.

Step 2: Cyclization to form the Thiomorpholine Ring

  • Dissolve N-Cbz-L-cysteine in a suitable polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., K2CO3 or NaH) to the solution.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Note: In some variations of this synthesis, the cysteine carboxyl group may be esterified prior to cyclization to improve solubility and reactivity. In such cases, a final hydrolysis step is required to yield the carboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 90471-66-2 (racemic)[1]
114580-22-2 ((R)-enantiomer)[2]
Molecular Formula C13H15NO4S[1][2]
Molecular Weight 281.33 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)

Spectroscopic Data (Predicted and/or reported for similar structures):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (around 5.1 ppm), the aromatic protons (7.2-7.4 ppm), and the protons of the thiomorpholine ring, which will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 170-175 ppm), the carbonyl of the Cbz group (around 155 ppm), the aromatic carbons, and the aliphatic carbons of the thiomorpholine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a valuable building block in the design and synthesis of a wide range of biologically active molecules.

As a Constrained Amino Acid in Peptidomimetics

The primary application of this compound is its incorporation into peptide sequences to create conformationally constrained peptidomimetics. The thiomorpholine ring restricts the torsional angles of the peptide backbone, which can lead to:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, leading to higher affinity.

  • Increased Proteolytic Stability: The sterically hindered backbone is less susceptible to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Improved Selectivity: The rigidified conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

Peptide_Conformation cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide cluster_receptor Receptor Flexible Multiple Conformations Receptor Binding Site Flexible->Receptor Lower Affinity (Entropic Penalty) Constrained Defined Conformation Constrained->Receptor Higher Affinity (Pre-organized)

Caption: Impact of conformational constraint on receptor binding.

Synthesis of Bioactive Heterocycles

Beyond its use in peptides, the thiomorpholine-3-carboxylic acid scaffold can serve as a starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The carboxylic acid and the secondary amine functionalities provide versatile handles for further chemical modifications. Thiomorpholine derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Future Perspectives

The field of peptidomimetics continues to be a fertile ground for the discovery of novel therapeutics. As our understanding of disease pathways and protein-protein interactions deepens, the demand for sophisticated molecular tools to modulate these processes will grow. This compound, with its ability to impart conformational rigidity and introduce a unique heterocyclic motif, is well-positioned to remain a valuable asset in the medicinal chemist's toolbox. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related constrained amino acids, as well as their application in the design of next-generation therapeutics targeting a wide array of diseases.

References

  • Capot Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: High-Fidelity Incorporation of 4-Cbz-Thiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical integration of 4-Cbz-thiomorpholine-3-carboxylic acid (4-Cbz-Tca) into peptide synthesis workflows. It addresses the specific challenges posed by the thiomorpholine scaffold—namely, the sulfur atom's susceptibility to oxidation and its tendency to poison palladium catalysts during standard Cbz deprotection.

Introduction & Molecular Profile

This compound is a six-membered heterocyclic amino acid used as a constrained proline surrogate . Unlike the five-membered pyrrolidine ring of proline, the six-membered thiomorpholine ring adopts a defined chair conformation, altering the backbone dihedral angles (


) and restricting the conformational space of the peptide.

The sulfur atom at position 1 introduces unique electronic properties and lipophilicity changes compared to proline or pipecolic acid. The Cbz (benzyloxycarbonyl) group at position 4 protects the secondary amine.

Key Technical Considerations
  • Conformational Lock: Induces a "kink" in the peptide backbone, often favoring specific

    
    -turn geometries (Type I or Type II depending on stereochemistry).
    
  • Catalyst Poisoning: The thioether sulfur is a potent poison for heterogeneous catalysts (e.g., Pd/C), rendering standard hydrogenolytic Cbz deprotection ineffective.

  • Oxidation Sensitivity: The sulfur atom can be oxidized to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) under harsh conditions, which may be a desired modification or an impurity.

Chemical Properties & Handling[1][2][3]

PropertySpecificationNotes
Formula C

H

NO

S
MW: ~281.33 g/mol
Stereochemistry Chiral at C3Critical: Due to the sulfur atom, Cahn-Ingold-Prelog (CIP) priorities may assign the L-isomer as (R). Verify vendor "L/D" designation.
Solubility DCM, DMF, DMSOPoor solubility in water/ether.
Stability Acid-stable; Oxidation-proneAvoid strong oxidants (e.g., KMnO

, mCPBA) unless sulfoxide is desired.

Experimental Protocols

Protocol A: Coupling 4-Cbz-Tca to the Peptide Chain

Objective: Form an amide bond between the carboxylic acid of 4-Cbz-Tca and the N-terminus of a resin-bound or free amine peptide.

Context: As a secondary amino acid (like proline), 4-Cbz-Tca is sterically hindered. Standard carbodiimides (DIC/EDC) may be sluggish. Phosphonium or Uronium salts are preferred.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or NMP.

Procedure:

  • Activation: Dissolve 4-Cbz-Tca (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF.

  • Base Addition: Add DIPEA (6.0 equiv). Stir for 1–2 minutes to pre-activate (solution may turn yellow).

  • Coupling: Add the activated mixture to the resin-bound peptide (free amine form).

  • Incubation: Agitate at room temperature for 2–4 hours . (Note: Secondary amines require longer coupling times than primary amino acids).

  • Monitoring: Perform a Chloranil test (for secondary amines) or micro-cleavage LC-MS to confirm coupling. The Kaiser test is not effective for detecting unreacted secondary amines on the resin, but is useful if coupling to a primary amine.

Protocol B: N-Terminal Cbz Deprotection (The "Sulfur Problem")

Objective: Remove the Cbz group to expose the secondary amine for the next coupling step.

Critical Warning: Do NOT use H


/Pd-C.  The sulfur atom in the thiomorpholine ring will poison the catalyst, leading to incomplete deprotection and potential contamination.

Select one of the following methods based on your substrate's sensitivity:

Method B1: Acidolytic Cleavage (Robust/Standard)

Best for: Peptides without acid-sensitive side chain protection (e.g., Boc, tBu) or when 4-Cbz-Tca is the N-terminal residue in a Boc-SPPS strategy.

  • Reagent: 33% HBr in Acetic Acid (AcOH).

  • Procedure: Suspend the resin or dissolve the peptide in the HBr/AcOH solution.

  • Reaction: Agitate for 30–60 minutes at room temperature.

  • Workup: Precipitate with cold diethyl ether (for liquid phase) or wash resin thoroughly with DCM/DMF (for solid phase).

  • Note: This removes the Cbz group and generates the HBr salt of the amine.

Method B2: Thiol-Mediated Nucleophilic Scavenging (Mild/Chemoselective)

Best for: Sensitive substrates, Fmoc-SPPS compatibility, or late-stage functionalization.

Mechanism: A "soft" nucleophile (thiol) attacks the benzylic carbon of the Cbz group under basic conditions.

  • Reagents: 2-Mercaptoethanol (10 equiv), K

    
    PO
    
    
    
    (or DBU) (5 equiv).
  • Solvent: DMF or DMAc (N,N-Dimethylacetamide).

  • Procedure:

    • Dissolve reagents in solvent.

    • Add to the peptide (solution or resin).[1][2]

    • Heat to 50–75°C (Optimization required: start at 50°C).

    • Agitate for 2–4 hours.

  • Workup: Wash extensively to remove the benzyl-thioether byproduct (which has a strong odor).

Visualization: Synthesis & Deprotection Logic

The following diagrams illustrate the decision-making process and synthetic flow for incorporating 4-Cbz-Tca.

G cluster_warning CRITICAL WARNING Start Start: 4-Cbz-Tca Integration Coupling Coupling Step (HATU/DIPEA, 3h) Start->Coupling Check Substrate Sensitivity? Coupling->Check MethodA Method A: Acidolysis (33% HBr/AcOH) Check->MethodA Robust Substrate (No acid-labile groups) MethodB Method B: Nucleophilic (Mercaptoethanol/Base, 75°C) Check->MethodB Sensitive Substrate (Contains tBu, Trt, etc.) Finish Next Coupling Cycle (Secondary Amine Exposed) MethodA->Finish MethodB->Finish Warning Avoid Pd/C Hydrogenation (Sulfur Poisoning)

Figure 1: Decision tree for Cbz deprotection strategies in sulfur-containing peptides.

Post-Synthetic Modifications: Controlled Oxidation

In some drug design campaigns, the sulfoxide (


) or sulfone (

) derivatives of thiomorpholine are desired to increase polarity or hydrogen-bonding potential.
  • To Sulfoxide (S=O): Treat peptide with 1.05 equiv of H

    
    O
    
    
    
    in HFIP (Hexafluoroisopropanol) at 0°C for 30 mins.
  • To Sulfone (O=S=O): Treat with excess mCPBA (meta-Chloroperoxybenzoic acid) in DCM at RT for 2 hours.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the ring; Secondary amine nucleophile.Use HATU/HOAt. Double couple (2x 2h). Increase temperature to 40°C if resin allows.
Incomplete Deprotection (Method B) Temperature too low; Reagents old.Increase Temp to 75°C. Ensure Mercaptoethanol is fresh (not oxidized).
Black Precipitate (Method A) Catalyst poisoning (if Pd used mistakenly).Stop. Switch to HBr/AcOH or Mercaptoethanol method. Pd cannot be used.[3]
Unexpected Mass (+16 Da) Sulfur oxidation.Degas solvents.[4][5] Add Methionine or TRIS as scavengers during cleavage.

References

  • Thiomorpholine Synthesis & Properties

    • PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid.[6][7] National Center for Biotechnology Information (2025). Link

  • Cbz Deprotection Strategies

    • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[8] Total Synthesis.[3] Link

    • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC (2023). Link

  • Peptide Coupling to Secondary Amines

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem (2024).[2] Link

  • Sulfur-Containing Peptide Handling

    • How to handle peptides that contain methionine. Biotage (2023).[9][10] Link

Sources

Application Note: High-Resolution Conformational Profiling of Thiomorpholine-3-Carboxylic Acid (T3C) Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the protocol for the conformational profiling of peptides containing Thiomorpholine-3-Carboxylic Acid (T3C) , a six-membered sulfur-containing proline surrogate.

Executive Summary

Thiomorpholine-3-carboxylic acid (T3C) is a non-proteinogenic amino acid used to constrain peptide backbones. Structurally, it is a six-membered ring homolog of thioproline (thiazolidine-4-carboxylic acid) and a thia-analog of pipecolic acid .

Unlike flexible linear residues, T3C restricts the conformational space (


 angles) of the peptide chain. However, it introduces unique stereoelectronic effects due to the sulfur atom at position 4 (relative to the nitrogen). This guide provides a validated workflow to determine:
  • Amide Bond Geometry: Quantifying the cis/trans equilibrium (

    
    ).
    
  • Ring Puckering: Distinguishing between Chair, Boat, and Twist-Boat conformers.

  • Secondary Structure Induction: Assessing

    
    -turn stabilization.
    

The Stereoelectronic Landscape of T3C

Before beginning experimental analysis, it is crucial to understand the structural variables unique to T3C compared to Proline (Pro) or Pipecolic Acid (Pip).

FeatureProline (5-membered)Pipecolic Acid (6-membered)T3C (6-membered, S-containing)
Ring Pucker Envelope (C

-endo/exo)
Chair (typically)Chair (distorted by C-S bond length)
Cis-Amide % ~10–30% (in water)~20–40%High (~20–50%) due to reduced steric clash in cis
Electronic Effect

interaction
Steric bulk

orbital interactions
H-Bonding None (Tertiary amine)NoneS...HN intramolecular interactions possible
Structural Numbering

For this protocol, we utilize the following IUPAC-consistent numbering for the T3C residue within a peptide chain:

  • N1: Peptide backbone nitrogen.

  • C2: Methylene adjacent to N (equivalent to Proline

    
    ).
    
  • C3 (

    
    ):  Chiral center carrying the Carboxyl group.
    
  • S4: Sulfur atom.

  • C5: Methylene adjacent to S.

  • C6: Methylene adjacent to N (equivalent to Proline

    
    ).
    

Protocol A: Computational Modeling (In Silico Prediction)

Objective: To predict the energetic minima of the T3C ring pucker and amide geometry prior to NMR validation.

Software: Gaussian 16 / ORCA / Amber (with GAFF parameters).

Step-by-Step Workflow:

  • Model Construction: Build the model system Ac-T3C-NHMe (N-acetyl-T3C-N'-methylamide).

  • Conformational Search:

    • Perform a relaxed potential energy surface (PES) scan.

    • Variable 1: Amide dihedral

      
       (0° for cis, 180° for trans).
      
    • Variable 2: Ring puckering coordinates (Cremer-Pople parameters).

  • DFT Optimization:

    • Method: DFT B3LYP-D3(BJ)/6-311+G(d,p) or M06-2X/def2-TZVP.

    • Solvent Model: IEFPCM (Water and DMSO).

    • Note: Sulfur requires polarization functions (d,p) for accurate bond length prediction.

  • Output Analysis:

    • Calculate

      
       between cis and trans isomers.
      
    • Identify the global minimum ring pucker (usually

      
       or 
      
      
      
      chair).

Protocol B: NMR Spectroscopy (The Gold Standard)

Objective: To experimentally determine the 3D solution structure and quantify isomeric populations.

Equipment: 500 MHz NMR or higher (600+ MHz recommended for dispersion). Solvent: DMSO-


 (prevents aggregation) or 

(biological relevance). Avoid

if analyzing H-bonding.
Phase 1: Resonance Assignment
  • 1H-1H COSY: Identify the spin system. Trace the connectivity:

    
    .
    
    • Challenge: In T3C, the protons on C2, C5, and C6 often overlap in the 2.5–3.5 ppm region.

  • 1H-13C HSQC: Use the carbon dispersion to resolve overlapping methylene protons.

    • C

      
       (C3):  ~55–65 ppm.
      
    • C-S (C5): ~25–30 ppm (Distinctly upfield due to Sulfur).

    • C-N (C2/C6): ~45–50 ppm.

Phase 2: Cis/Trans Isomerization Analysis ( )

The tertiary amide bond at N1 exists in slow exchange on the NMR timescale. You will distinct sets of peaks for major (usually trans) and minor (usually cis) isomers.

Calculation:



Where 

is the integral of a non-overlapping signal (e.g., the acetyl methyl group or the H

).

NOESY/ROESY Diagnosis:

  • Trans Isomer: Strong NOE between

    
     (previous residue) and 
    
    
    
    (T3C C2/C6 protons).
  • Cis Isomer: Strong NOE between

    
     (previous residue) and 
    
    
    
    (T3C C3 proton).
Phase 3: Ring Puckering Analysis (J-Coupling)

The conformation of the ring (Chair vs. Boat) is determined by the vicinal coupling constants (


) of the 

proton.

Protocol:

  • Extract

    
     and 
    
    
    
    from 1D
    
    
    H NMR or 2D J-resolved spectra.
  • Interpretation:

    • Chair (Equatorial COOH): Requires

      
       to be Axial .
      
      • Look for one large coupling (

        
        ) and one small coupling  (
        
        
        
        ).
    • Chair (Axial COOH): Requires

      
       to be Equatorial .
      
      • Look for two small couplings (

        
         and 
        
        
        
        ).
    • Note: T3C usually prefers the Equatorial COOH (Axial H

      
      ) to avoid 1,3-diaxial strain, unless N-substitution forces a flip.
      

Visualization of Conformational Analysis Workflow

T3C_Analysis_Workflow cluster_Assignment Phase 1: Assignment cluster_Conformation Phase 2: Conformation Start Synthesis of T3C Peptide Solubility Solubility Check (DMSO-d6 vs D2O) Start->Solubility NMR_1D 1H NMR (1D) Identify Isomer Sets Solubility->NMR_1D COSY COSY / TOCSY Spin System ID NMR_1D->COSY HSQC HSQC Resolve C-S vs C-N COSY->HSQC NOESY NOESY / ROESY Cis/Trans Ratio HSQC->NOESY J_Coupling J-Coupling Analysis Ring Pucker (Chair/Boat) HSQC->J_Coupling Model DFT Validation (Gaussian/Amber) NOESY->Model Distance Constraints J_Coupling->Model Dihedral Constraints Final 3D Structure Model Model->Final

Figure 1: Integrated workflow for the structural elucidation of T3C-containing peptides, moving from synthesis to NMR-driven refinement.

Troubleshooting & Data Interpretation

Issue: Signal Broadening
  • Cause: Intermediate exchange rate between cis and trans isomers or aggregation.

  • Solution:

    • Variable Temperature (VT) NMR: Heat the sample (up to 320K in DMSO). If peaks sharpen and coalesce, it is conformational exchange. If they remain broad or precipitate, it is aggregation.

    • Dilution: Run spectra at 1 mM and 0.1 mM. If chemical shifts change, aggregation is present.

Issue: Ambiguous Ring Pucker
  • Cause: Rapid flipping between two chair forms.

  • Solution: Calculate the time-averaged coupling constants.

    
    
    Use low-temperature NMR (down to 240K in Methanol-
    
    
    
    ) to freeze the equilibrium and observe distinct conformers.

References

  • Cebeci, Y. U., et al. (2020).[1] "Synthesis and biological evaluation of thiomorpholine derivatives." Journal of Chemical Reviews. Link

  • Seyedsayamdost, M. R., et al. (2023).[2] "Total Synthesis and Stereochemical Assignment of Enteropeptin A." NIH PubMed Central. Link

  • Newberry, R. W., & Raines, R. T. (2017). "The n→π* interaction."[3][4] Accounts of Chemical Research. Link

  • Gomez-Zapata, M., et al. (2021). "Conformational Preferences of α-Substituted Proline Analogues." NIH PubMed Central. Link

  • PubChem. "Thiomorpholine-3-carboxylic acid Compound Summary."[5] National Library of Medicine. Link

Sources

Application Note: 4-Cbz-Thiomorpholine-3-Carboxylic Acid for Beta-Turn Induction

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Cbz-thiomorpholine-3-carboxylic acid (N-benzyloxycarbonyl-thiomorpholine-3-carboxylic acid, often abbreviated as Z-Thia-OH ) as a peptidomimetic tool for inducing specific secondary structures, primarily


-turns , in peptide backbones.

Executive Summary

This compound is a protected building block for the non-proteinogenic amino acid Thiomorpholine-3-carboxylic acid (Thia) . Thia acts as a six-membered ring analogue of Proline (Pro) . Unlike Proline, which contains a five-membered pyrrolidine ring, the six-membered thiomorpholine ring in Thia introduces unique steric and electronic constraints.

Core Application:

  • Beta-Turn Induction: Thia residues strongly restrict the backbone dihedral angle

    
    , forcing the peptide chain into a kinked conformation.
    
  • Cis-Amide Promotion: The six-membered ring increases the population of the cis isomer of the preceding peptide bond (

    
    ), a critical requirement for forming Type VI 
    
    
    
    -turns
    .
  • Electronic Modulation: The sulfur atom at position 4 (relative to the carboxyl) introduces lipophilicity and potential

    
     electronic interactions that differ from the oxygen in morpholine or the methylene in pipecolic acid.
    
Mechanistic Insight: Why Thia Induces Beta-Turns
2.1. Conformational Constraint (The "Proline Chimera" Effect)

While Proline is restricted to


, Thia (like Pipecolic acid) is constrained by a six-membered chair-like conformation. This steric bulk prevents the extended conformations (

-sheet) and destabilizes

-helical turns, instead favoring the compact geometry required for reverse turns.
2.2. The Cis-Amide Switch

The most distinct feature of Thia is its propensity to populate the cis amide bond state.

  • Proline: ~10–30% cis population in water.

  • Thia/Morpholine: Can exhibit >40–60% cis population depending on the solvent and preceding residue.

  • Result: The cis amide bond ($ \omega \approx 0^\circ $) is the defining structural feature of Type VI

    
    -turns . Therefore, incorporating Thia is a strategic choice when a Type VI turn mimic is desired to stabilize a bioactive conformation (e.g., in GPCR ligands or enzyme inhibitors).
    
2.3. Graphviz Pathway: Mechanism of Action

Thia_Mechanism Substrate Peptide Backbone (Linear) Thia_Insert Insertion of Thia Residue Substrate->Thia_Insert Steric Steric Clash with Cbz/Amide Group Thia_Insert->Steric Phi_Lock Restriction of Phi Angle (-75° to -60°) Steric->Phi_Lock Cis_Trans Cis/Trans Amide Equilibrium Shift Phi_Lock->Cis_Trans Ring Puckering (Chair) Type_VI Type VI Beta-Turn (Cis-Amide) Cis_Trans->Type_VI Favored by 6-membered ring Type_I Type I/II Beta-Turn (Trans-Amide) Cis_Trans->Type_I Minor population

Figure 1: Mechanistic pathway of beta-turn induction by Thiomorpholine-3-carboxylic acid residues.

Experimental Protocols
Protocol A: Incorporation into Peptides (Synthesis)

Context: The "4-Cbz" group is a Carboxybenzyl protecting group. It is acid-stable but removed by catalytic hydrogenolysis (


) or strong acids (HBr/AcOH).
  • Scenario 1 (N-Terminal Cap): Use 4-Cbz-Thia-OH as the final residue. The Cbz group remains to protect the N-terminus from degradation.

  • Scenario 2 (Internal Residue): If used internally, the Cbz group must be removed. Note: For SPPS, Fmoc-Thia-OH is preferred. If you must use Cbz-Thia-OH in solid phase, you must use orthogonal deprotection (uncommon) or perform solution-phase segment condensation.

Standard Solution Phase Coupling Protocol:

  • Activation: Dissolve This compound (1.0 equiv) in DMF/DCM (1:1).

  • Reagents: Add HATU (1.1 equiv) and HOAt (1.1 equiv) followed by DIPEA (2.5 equiv). Stir for 5 minutes to form the active ester.

    • Why HATU? Secondary amines (like the N-terminus of Pro/Thia or the amine attacking Thia) are sterically hindered. HATU ensures efficient coupling.

  • Coupling: Add the amine component (peptide-ester or amino acid). Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The Cbz group provides strong UV absorbance at 254 nm.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .

Deprotection of Cbz (if extending chain):

  • Method: Dissolve intermediate in MeOH. Add 10% Pd/C (10% w/w). Stir under

    
     (balloon) for 1–2 hours. Filter through Celite.
    
  • Caution: Sulfur in Thia can poison Palladium catalysts.

  • Alternative: Use HBr in Acetic Acid (33%) for 1 hour at RT (cleaves Cbz without catalyst poisoning).

Protocol B: Validation of Beta-Turn Induction

Once synthesized, the peptide's conformation must be validated.

1. Circular Dichroism (CD) Spectroscopy

  • Sample: 50–100

    
    M peptide in Water or TFE (Trifluoroethanol).
    
  • Signatures:

    • Type VI Turn: Look for a weak negative band near 225 nm and a positive band near 205 nm (distinct from the classic

      
      -helix double minima).
      
    • Type I/II Turn: Classic Class B spectra (positive at 190–200 nm, negative at 215–225 nm).

  • Solvent Titration: Add TFE (0% to 50%). If the turn is stable, the CD signal will intensify, confirming the Thia residue is nucleating the structure.

2. NMR Spectroscopy (The Gold Standard)

  • Experiment: 1H-NMR and ROESY (Rotating-frame Overhauser Effect Spectroscopy) in

    
     or 
    
    
    
    (9:1).
  • Key Diagnostic Signals:

    • 
       NOE:  A strong cross-peak here indicates a cis-amide bond  (Type VI turn).
      
    • 
       NOE:  Indicates a trans-amide bond  (Type I/II turn).
      
    • Temperature Coefficient: Measure amide NH chemical shift vs. Temperature (298K to 323K).

      • 
        : Indicates an intramolecular Hydrogen Bond (the "lock" of the beta-turn).
        
Comparative Data: Thia vs. Proline
FeatureProline (Pro)Thiomorpholine-3-carboxylic acid (Thia)
Ring Size 5-membered (Pyrrolidine)6-membered (Thiomorpholine)
Preferred Turn Type I / II (Type VI rare)Type VI (strongly favored if cis)
Cis-Amide % ~10–30%~40–60% (Solvent dependent)
Lipophilicity LowHigh (due to Sulfur)
Electronic Effect None

(S...C=O interactions possible)
References
  • Bonetti, A., et al. (2017). "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives." ACS Combinatorial Science, 19(3), 173–180.[1]

  • Trabocchi, A., et al. (2008). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality, 20(8), 912–919.

    • Note: This paper establishes the Type VI turn preference for the morpholine analogue, which is structurally homologous to Thia.
  • Unger, L., & DeMoss, R. D. (1966). "Action of a proline analogue, L-thiazolidine-4-carboxylic acid, in Escherichia coli." Journal of Bacteriology, 91(4), 1556–1563.

  • Karle, I. L., et al. (2003). "Beta-turn induction by the proline surrogate 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)." Biopolymers, 70(1), 12-24. (Contextual reference for 6-membered ring constraints).

Sources

analytical methods for characterizing thiomorpholine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Thiomorpholine-Containing Peptides

Executive Summary

Thiomorpholine-containing peptides (including Thiomorpholine-3-carboxylic acid [Tma] analogs and Thiomorpholine PNA) represent a critical class of peptidomimetics. By replacing the methylene group of a proline ring with a sulfur atom, or serving as a backbone scaffold, the thiomorpholine moiety imparts unique conformational constraints and protease resistance.

However, this structural advantage introduces specific analytical challenges:

  • Oxidative Instability: The thioether sulfur is a "soft" nucleophile, highly susceptible to oxidation into sulfoxide (+16 Da) and sulfone (+32 Da) forms during synthesis and storage.

  • Stereochemical Complexity: Like proline, Tma induces cis/trans isomerization of the preceding peptide bond. Furthermore, oxidation to the sulfoxide creates a new chiral center at the sulfur, potentially doubling the number of chromatographic peaks (diastereomers).

  • Hydrophobicity Shifts: The polarity difference between the sulfide and sulfone states is drastic, requiring specialized gradient optimization.

This guide details the high-resolution characterization of these peptides, moving beyond standard QC to structural elucidation.

Chromatographic Separation (HPLC/UPLC)

The primary challenge in characterizing thiomorpholine peptides is distinguishing the parent peptide from its oxidative impurities and conformational isomers.

The "Oxidation Ladder" Separation

Unlike methionine oxidation, which causes a modest retention time (RT) shift, the oxidation of the thiomorpholine ring creates a significant polarity change.

  • Parent (Sulfide): Most hydrophobic. Elutes last.

  • Sulfoxide (S=O): Significantly more polar. Elutes earlier. Note: Often appears as a doublet due to chiral sulfur (R/S diastereomers).

  • Sulfone (O=S=O): Most polar. Elutes earliest.

Table 1: HPLC Method Parameters for Thiomorpholine Peptides

ParameterConditionRationale
Column C18 or Phenyl-Hexyl (1.7 µm or 2.5 µm)Phenyl-Hexyl provides alternative selectivity for the sulfur ring via

-

interactions.
Mobile Phase A 0.1% TFA in WaterTFA suppresses silanol interactions, sharpening peaks for basic residues.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic modifier.
Gradient Shallow (e.g., 0.5% B/min)Essential to resolve the R/S sulfoxide diastereomers.
Temperature 60°C (Critical)High temperature accelerates cis/trans interconversion, collapsing rotamer split peaks into single sharp peaks.
Managing cis/trans Rotamers

Thiomorpholine, like proline, restricts the


 dihedral angle. The barrier to rotation around the Xaa-Tma amide bond is high (~20 kcal/mol). At room temperature, this often results in broad or split peaks in HPLC.
  • Diagnostic: If a peak is split at 25°C but coalesces at 60°C, it is a rotamer, not an impurity.

  • Action: Perform all analytical QC at elevated temperatures (50–60°C) unless studying conformational dynamics.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the definitive identification of the sulfur oxidation state.

Identification Rules
  • Parent:

    
    
    
  • Sulfoxide:

    
    
    
  • Sulfone:

    
    
    
Fragmentation Behavior (MS/MS)

Thiomorpholine peptides display characteristic fragmentation patterns distinct from their proline counterparts.

  • Ring Opening: The 6-membered thiomorpholine ring is less rigid than the 5-membered proline ring. High-energy CID (Collision Induced Dissociation) often triggers ring opening.

  • Neutral Losses:

    • Sulfoxide: Characteristic loss of sulfenic acid (SOH) or oxygen (-16 Da) depending on the side chain environment.

    • Methionine vs. Thiomorpholine: If the peptide contains Met, distinguishing Met-oxide from Tma-oxide requires MS/MS. Met-oxide typically eliminates methanesulfenic acid (CH3SOH, -64 Da) , whereas Tma-oxide cannot easily eliminate a similar neutral species without breaking the ring.

NMR Spectroscopy: Structural Validation

NMR is the gold standard for proving the ring conformation (chair vs. boat) and the peptide bond geometry (cis vs. trans).

  • 1H NMR: The

    
    -protons of the thiomorpholine ring are diagnostic.
    
    • cis-peptide bond: The

      
       signal typically shifts upfield compared to the trans isomer.
      
    • NOESY: Strong NOE cross-peaks between the

      
       of the preceding residue 
      
      
      
      and the
      
      
      ring protons of the thiomorpholine
      
      
      confirm a trans amide bond. NOE between
      
      
      and
      
      
      confirms a cis amide bond.
  • 13C NMR: The chemical shift of the

    
     and 
    
    
    
    carbons in the ring is highly sensitive to the oxidation state of the sulfur.

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for characterizing these peptides, specifically addressing the rotamer vs. impurity confusion.

Thiomorpholine_Workflow Start Crude Thiomorpholine Peptide HPLC_RT HPLC @ 25°C (Split Peaks Observed?) Start->HPLC_RT Temp_Check Re-run HPLC @ 60°C HPLC_RT->Temp_Check Yes (Split) MS_Check LC-MS Analysis (Check Mass Shift) HPLC_RT->MS_Check No (Single) Coalesce Peaks Coalesce? Temp_Check->Coalesce Rotamer Conclusion: Cis/Trans Rotamers Coalesce->Rotamer Yes Impurity Conclusion: Chemical Impurity Coalesce->Impurity No NMR NMR (NOESY) Confirm Stereochemistry Rotamer->NMR Optional Structural Confirmation Impurity->MS_Check Oxidation Mass +16 / +32 Da? (Sulfoxide/Sulfone) MS_Check->Oxidation

Caption: Decision tree for distinguishing conformational isomers (rotamers) from chemical impurities in thiomorpholine peptides.

Protocol: Oxidative Susceptibility Screening

This protocol is designed to stress-test the thiomorpholine moiety to identify the retention times of its oxidized forms, ensuring they are not misidentified as synthesis byproducts.

Objective: Generate reference standards for Sulfoxide (S=O) and Sulfone (O=S=O) analogs.

Reagents:

  • Peptide Stock (1 mg/mL in water/ACN).

  • Hydrogen Peroxide (

    
    ), 30% w/w.
    
  • Quenching Solution: 1M Methionine or Sodium Thiosulfate.

Procedure:

  • Baseline: Inject 10 µL of Peptide Stock into HPLC to establish the parent retention time (

    
    ).
    
  • Mild Oxidation (Sulfoxide Generation):

    • Mix 100 µL Peptide Stock + 10 µL 3%

      
      .
      
    • Incubate at Room Temp for 15 minutes.

    • Quench with 20 µL 1M Methionine.

    • Analyze: Inject. Look for new peaks at

      
       with Mass +16 Da. Note: You may see two peaks (diastereomers).[1]
      
  • Harsh Oxidation (Sulfone Generation):

    • Mix 100 µL Peptide Stock + 20 µL 30%

      
      .
      
    • Incubate at 37°C for 2 hours.

    • Quench.

    • Analyze: Look for a dominant peak at

      
       with Mass +32 Da.
      

Data Interpretation: Use the retention times generated here to set integration windows for Quality Control (QC) methods. Any peak falling in the "Sulfoxide Window" during standard production must be flagged as an oxidative impurity.

References

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Daddio, S., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • MDPI. (2023). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling of 4-Cbz-Thiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Racemization and Coupling Efficiency for 4-Cbz-Thiomorpholine-3-Carboxylic Acid Document ID: TSC-2025-TM3CA Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary

This compound is a proline isostere containing a sulfur atom in the ring. While the Cbz (benzyloxycarbonyl) group generally suppresses racemization via the oxazolone pathway, this specific molecule remains susceptible to base-catalyzed direct enolization .

The sulfur atom at position 1 (beta to the


-carbon) exerts an inductive effect that can increase the acidity of the 

-proton, heightening the risk of racemization during activation, particularly when strong tertiary amine bases (e.g., DIPEA) are used with uronium/phosphonium coupling reagents (HATU, HBTU).

This guide provides diagnostic workflows, mechanistic insights, and optimized protocols to maintain stereochemical integrity.

Part 1: Diagnostic & Detection (The "Is it Broken?" Phase)

Before optimizing synthesis, you must quantify the extent of racemization. Standard C18 HPLC often fails to separate these enantiomers.

Q: How do I detect racemization in my coupled product?

A: You have two primary options: Chiral HPLC (direct) or Marfey’s Analysis (indirect/hydrolytic).

Method A: Marfey’s Analysis (Recommended for Amino Acid Purity)

If you suspect your starting material is impure or want to check the amino acid integrity post-hydrolysis.

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Mechanism: Reacts with the secondary amine of thiomorpholine (after Cbz removal) to form diastereomers.

  • Protocol:

    • Hydrolyze peptide (6N HCl, 110°C, 24h).

    • Neutralize and react with FDAA (1% w/v in acetone) + NaHCO₃ (1M) at 40°C for 1h.

    • Quench with 2M HCl.

    • Analyze via C18 HPLC. The L-L diastereomer elutes differently from the D-L diastereomer.

Method B: Chiral Stationary Phase HPLC (For Intact Peptides)
  • Column: Chiralpak® IC or IA (immobilized amylose/cellulose derivatives).

  • Mobile Phase: Heptane/Ethanol/TFA (Isocratic).

  • Why: These columns are effective for separating diastereomeric peptides containing proline analogs.

Part 2: Troubleshooting Guide

Q: I am seeing >5% racemization using HATU/DIPEA. Why?

A: This is a classic case of base-mediated direct enolization .

  • The Cause: HATU requires a base to function.[1] DIPEA is a strong base. If the activation is slightly slow due to the steric hindrance of the secondary amine, the base has time to abstract the acidic

    
    -proton of the activated ester.
    
  • The Fix: Switch the base to 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and is sterically hindered, making it poor at abstracting protons but sufficient for neutralizing the reaction.

Q: Can I use carbodiimides (DIC/EDC) instead?

A: Yes, and this is often safer for stereochemistry.

  • Benefit: DIC/Oxyma Pure couplings can often be performed with zero added base , eliminating the primary cause of racemization.

  • Trade-off: Reaction kinetics may be slower than HATU.

Q: Does the sulfur atom affect the coupling?

A: Yes. Sulfur is susceptible to oxidation (to sulfoxide/sulfone).

  • Precaution: Degas solvents (DMF/NMP) with nitrogen to prevent S-oxidation. Avoid chlorinated solvents (DCM) if standing for long periods, as trace HCl can cause side reactions.

Part 3: Mechanism of Racemization

Understanding the pathway is critical for prevention. Because you are using Cbz (a urethane protecting group), the "Oxazolone Formation" pathway (common with Amides/Acetyl groups) is largely suppressed. The primary enemy is Direct Enolization .

Racemization Pathways Analysis

RacemizationPathways cluster_0 Critical Control Point Start 4-Cbz-Thiomorpholine-3-COOH Activation Activated Ester (O-At / O-Bt) Start->Activation Coupling Reagent (HATU/DIC) Enolate Enolate Intermediate (Planar/Achiral) Activation->Enolate Proton Abstraction (High Base Load) Racemic Racemic Product (DL-Mix) Activation->Racemic Slow Coupling Oxazolone 5(4H)-Oxazolone Activation->Oxazolone Suppressed by Cbz Group Base Base (DIPEA/NMM) Base->Activation Promotes Enolization Enolate->Racemic Reprotonation

Figure 1: Mechanism of racemization. Note that Cbz protects against Oxazolone formation, leaving Direct Enolization as the primary risk factor.

Part 4: Optimized Experimental Protocols

Protocol A: The "Safety First" Method (Low Racemization)

Recommended for initial attempts or when stereochemistry is critical.

ComponentReagentEquivalentsNotes
Coupling Reagent DIC (Diisopropylcarbodiimide)1.1 eqCarbodiimide activation
Additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate)1.1 eqSuperior to HOBt for racemization suppression
Base None (or 0.1 eq DIPEA if needed)0 - 0.1 eqCrucial: Keep base absent or minimal
Solvent DMF or NMP-Anhydrous

Step-by-Step:

  • Dissolve 4-Cbz-thiomorpholine-3-COOH (1.0 eq) and Oxyma Pure (1.1 eq) in DMF.

  • Cool to 0°C (ice bath).

  • Add DIC (1.1 eq) dropwise.

  • Stir for 5 minutes at 0°C to form the active ester (pre-activation).

  • Add the amine component (Peptide-Resin or free amine).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

Protocol B: The "High Efficiency" Method (Difficult Couplings)

Use if Protocol A gives low yield due to steric hindrance.

ComponentReagentEquivalentsNotes
Coupling Reagent HATU or COMU 1.0 eqHigh reactivity uronium salt
Additive HOAt (optional)1.0 eqSynergistic with HATU
Base 2,4,6-Collidine (TMP)2.0 - 3.0 eqCritical Substitution: Do NOT use DIPEA
Solvent DMF-Anhydrous

Step-by-Step:

  • Dissolve 4-Cbz-thiomorpholine-3-COOH (1.0 eq) in DMF.

  • Add HATU (0.95–1.0 eq). Note: Using slight deficit of HATU prevents capping the amine with the reagent.

  • Add Collidine (2.0 eq).

  • IMMEDIATELY add the amine component.

    • Why? Unlike Protocol A, do not pre-activate for long periods with base present. The longer the activated ester sits with base, the more it racemizes.

  • React for 1–2 hours.

Part 5: Comparative Data (Base Selection)

The choice of base is the single most significant variable in preventing racemization for this molecule.

BasepKa (conj. acid)Steric HindranceRacemization RiskRecommendation
DIPEA 10.5MediumHigh Avoid with HATU
NMM 7.38LowMediumAcceptable
Collidine 7.43High Low Preferred
None N/AN/ALowestIdeal (DIC/Oxyma)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Source for: Comparison of H
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine and Histidine Derivatives. Organic Letters, 4(18), 3063–3066. Link

    • Source for: Use of Collidine to suppress base-mediated racemization.[1]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

    • Source for: Diagnostic protocols using FDAA.
  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][2][3] Tetrahedron, 60(11), 2447-2467. Link

    • Source for: Mechanisms of racemization (Oxazolone vs Direct Enoliz

Sources

Technical Guide: Stability & Handling of 4-Cbz-thiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-Cbz-thiomorpholine-3-carboxylic acid CAS: 114580-22-2 Molecular Formula: C₁₃H₁₅NO₄S Molecular Weight: 281.33 g/mol

This guide addresses the specific stability challenges associated with This compound . As a researcher, you are likely encountering issues related to solubility limits , NMR spectral complexity (rotamers) , or unexpected degradation (sulfur oxidation) .

This molecule possesses three distinct functional moieties that dictate its behavior:

  • Thiomorpholine Ring: Contains a thioether (sulfur) susceptible to oxidation.

  • Cbz (Benzyloxycarbonyl) Group: A carbamate protecting group that induces rotamerism.

  • Carboxylic Acid (C-3 position): A polar, acidic handle that dominates solubility profiles.

Solvent Compatibility & Stability Matrix

The choice of solvent is the single most critical factor in maintaining the integrity of this compound. The table below summarizes the solubility and stability risks based on functional group interactions.

SolventSolubility RatingStability RiskMax Storage Time (Recommended)Technical Notes
DMSO Excellent High (Oxidation)< 24 Hours (RT) / 1 Month (-20°C)DMSO is a mild oxidant. It can oxidize the thioether to a sulfoxide (S=O) over time [1]. Use for immediate assays only.
DMF Excellent Low6 Months (-20°C)Preferred solvent for stock solutions. Avoid heating >60°C to prevent slow decomposition of the Cbz group.
Methanol/Ethanol ModerateLow1-2 Weeks (4°C)Good for LCMS prep. Potential for slow esterification if catalytic acid is present.
Water Poor (pH < 7)LowN/AInsoluble as free acid. Requires basic pH (NaHCO₃ or NaOH) to form the carboxylate salt for dissolution.
DCM / EtOAc Poor to ModerateLowN/ASolubility is often insufficient for high-concentration stocks due to the polar carboxylic acid.

Critical Degradation Pathways

A. Sulfur Oxidation (The "DMSO Problem")

The most common "impurity" reported by users is a species with Mass M+16. This is not a synthesis byproduct but a storage artifact. Dimethyl sulfoxide (DMSO) can transfer an oxygen atom to the sulfur in the thiomorpholine ring, creating a sulfoxide .

Mechanism: The thioether is nucleophilic. In the presence of oxidants (peroxides in uninhibited ethers or DMSO itself upon prolonged standing/heating), it oxidizes to the sulfoxide and eventually the sulfone.

OxidationPathway Compound 4-Cbz-thiomorpholine-3-COOH (Thioether) Sulfoxide Sulfoxide Impurity (M+16) Compound->Sulfoxide Slow Oxidation (Storage in DMSO) Oxidant Oxidant Source (DMSO, Air, Peroxides) Oxidant->Sulfoxide Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone Strong Oxidation (Excess oxidant/Heat)

Figure 1: Stepwise oxidation pathway of the thiomorpholine sulfur atom.

B. NMR Rotamerism (The "Fake Impurity")

Users frequently report "double peaks" or "broad multiplets" in the Proton NMR (


H-NMR) spectrum and assume the compound is impure.

Explanation: The Cbz group contains a carbamate bond (N-C=O) which has partial double-bond character. This restricts rotation, leading to two distinct conformers (rotamers) typically in a ratio between 2:1 and 4:1 [2]. These are not impurities; they are the same molecule in different shapes.

Troubleshooting Guide (FAQ)

Q1: My LCMS shows a peak at M+16 (Mass 297). Is my compound ruined?

Diagnosis: You likely stored the sample in DMSO or used an ether solvent containing peroxides. Solution:

  • Check the % area of the M+16 peak. If <5%, it may be acceptable for biological screening (sulfoxides are often less active but not toxic).

  • Prevention: For future experiments, store stock solutions in anhydrous DMF under nitrogen at -20°C or -80°C. Avoid freeze-thaw cycles in DMSO.

Q2: The NMR spectrum in CDCl₃ is messy with split peaks. How do I verify purity?

Diagnosis: Rotamers are complicating the spectrum at room temperature. Protocol: High-Temperature NMR

  • Dissolve the sample in DMSO-d₆ (higher boiling point than chloroform).

  • Run the NMR experiment at 25°C (baseline).

  • Heat the probe to 60°C or 80°C and re-run the scan.

  • Result: As thermal energy overcomes the rotational barrier, the split peaks should coalesce (merge) into sharp singlets. If they remain distinct, you have a true chemical impurity.

Q3: I cannot get the solid to dissolve in my aqueous buffer for cell assays.

Diagnosis: The free carboxylic acid is hydrophobic enough to resist water solubility, but too polar for lipids. Protocol: Salt Formation

  • Calculate the molar equivalents of the compound.

  • Add 1.0 - 1.1 equivalents of NaOH (0.1 M) or Sodium Bicarbonate.

  • Sonicate briefly. The formation of the sodium carboxylate salt (

    
    ) will drastically increase water solubility.
    
  • Note: Do not exceed pH 9.0, as the Cbz group can hydrolyze under strong basic conditions over time [3].

Standard Operating Procedure (SOP) for Stock Preparation

Follow this workflow to ensure maximum stability and reproducibility.

StockPrep Start Solid Compound (Store at 4°C) SolventSelect Select Solvent Start->SolventSelect DMF Anhydrous DMF (Recommended) SolventSelect->DMF Long Term DMSO DMSO (Use only for immediate use) SolventSelect->DMSO Short Term Dissolve Dissolve & Vortex (Avoid Heat >40°C) DMF->Dissolve DMSO->Dissolve QC QC Check (LCMS for purity) Dissolve->QC Storage Aliquot & Store (-20°C to -80°C) QC->Storage Pass

Figure 2: Decision tree for preparing stable stock solutions.

Step-by-Step Protocol:

  • Weighing: Weigh the solid quickly; the carboxylic acid can be hygroscopic.

  • Solvent Addition: Add Anhydrous DMF to achieve a concentration of 10-50 mM.

  • Dissolution: Vortex. If heating is required, do not exceed 40°C.

  • Aliquot: Divide into single-use vials (e.g., 50 µL) to prevent repeated freeze-thaw cycles.

  • Storage: Store at -20°C. Stability is >6 months in DMF.

References

  • Oxidation of Thiols/Sulfides in DMSO

    • Fletcher, T. L., & Pan, H. L. (1957). Oxidation of thiols to disulfides by dimethyl sulfoxide.
    • Context: Confirms DMSO acts as an oxidant for sulfur-containing compounds.[1][2]

  • Rotamerism in N-Cbz Heterocycles

    • Macmillan Group (Princeton).
    • Context: Demonstrates rotameric mixtures in NMR for N-Cbz-proline and similar deriv
    • (General reference for rotamer phenomenon)

  • Cbz Group Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
    • Context: Cbz is stable to weak base but cleaved by hydrogenolysis or strong acid (HBr).
  • Compound Data

    • PubChem CID 440159 (Thiomorpholine-3-carboxylic acid derivatives).[3][4]

    • [3]

Sources

Technical Support Center: 4-Cbz-Thiomorpholine-3-Carboxylic Acid Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cbz-thiomorpholine-3-carboxylic acid (CAS: 114580-22-2) is a critical chiral scaffold used in the synthesis of peptidomimetics and enzyme inhibitors. Its stability is compromised by two primary factors: the high susceptibility of the thioether sulfur to oxidation and the lability of the


-proton at the C3 position, which risks racemization.

This guide addresses the three most frequent technical tickets received by our support team: oxidative degradation , enantiomeric excess (ee) erosion , and carbamate protection artifacts .

Impurity Profile & Troubleshooting

Ticket #1: "I see shifting peaks in my HPLC chromatogram upon storage."

Diagnosis: Oxidative Instability (Sulfoxide/Sulfone Formation) The thiomorpholine ring contains a sulfide (-S-) linkage. Unlike its oxygen analogue (morpholine), this sulfur atom is highly nucleophilic and prone to oxidation by atmospheric oxygen or peroxides present in solvents (e.g., THF, Dioxane).

  • Impurity A (Sulfoxide): this compound S-oxide (

    
    ).
    
  • Impurity B (Sulfone): this compound S,S-dioxide (

    
    ).
    

Technical Explanation: Solvents like THF or diethyl ether often contain trace hydroperoxides if not freshly distilled or stabilized. These peroxides act as oxidants, converting the sulfide to a sulfoxide (chiral at sulfur, creating diastereomers) and eventually to a sulfone. This reaction is accelerated by light and acidic pH.

Corrective Protocol:

  • Solvent Hygiene: exclusively use anhydrous, peroxide-free solvents (test with KI/starch paper).

  • Atmosphere: Conduct all reactions and storage under Argon or Nitrogen.

  • Workup: Avoid strong oxidants during workup. If sulfoxides are detected, a mild reduction step using dimethyl sulfide (DMS) or triphenylphosphine can sometimes salvage the material, though prevention is superior.

Ticket #2: "My specific rotation is lower than the literature value."

Diagnosis: Racemization at C3 The C3 proton is acidic due to the electron-withdrawing inductive effects of the adjacent carboxylic acid and the N-Cbz group.

Technical Explanation: Base-mediated enolization occurs readily if the pH exceeds 10 during the Schotten-Baumann protection step (reaction of Thiomorpholine-3-carboxylic acid with Cbz-Cl). The resulting enolate is planar; reprotonation destroys the stereocenter, leading to the formation of the enantiomer.

Corrective Protocol:

  • pH Control: Maintain reaction pH between 8.5 and 9.5 strictly. Use a pH-stat or add base (Na2CO3) dropwise with rigorous monitoring.

  • Temperature: Perform the Cbz-protection at 0°C to -5°C.

  • Quenching: Acidify the reaction mixture immediately upon completion to pH 2-3 using cold dilute HCl to lock the stereochemistry.

Ticket #3: "There is a persistent aromatic impurity in the NMR."

Diagnosis: Benzyl Chloride / Benzyl Alcohol Benzyl chloroformate (Cbz-Cl) degrades to benzyl alcohol upon hydrolysis. If Cbz-Cl is used in large excess, benzyl chloride may also remain.

Corrective Protocol:

  • Stoichiometry: Use only 1.05 – 1.1 equivalents of Cbz-Cl.

  • Wash Step: These non-polar impurities are easily removed by washing the basic aqueous phase with Ethyl Acetate before acidification. The product (as a carboxylate salt) remains in the water, while benzyl alcohol/chloride partitions into the organic layer.

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway and the divergence points where critical impurities are generated.

G Start Thiomorpholine-3- carboxylic acid CbzCl Cbz-Cl / Base (pH > 10 risk) Start->CbzCl Protection Target 4-Cbz-Thiomorpholine- 3-carboxylic acid CbzCl->Target pH 8.5-9.5 0°C Racemate Impurity: Enantiomer (Racemization) CbzCl->Racemate pH > 10 High Temp BnOH Impurity: Benzyl Alcohol (Hydrolysis) CbzCl->BnOH Excess Reagent Sulfoxide Impurity: S-Oxide (+16 Da) Target->Sulfoxide Air/Peroxides Sulfone Impurity: S,S-Dioxide (+32 Da) Sulfoxide->Sulfone Prolonged Oxidation

Figure 1: Reaction pathway showing critical control points for racemization (red) and oxidation (yellow).

Data Summary: Impurity Identification

Use this table to identify peaks in your LC-MS analysis.

Impurity TypeRelative Retention Time (RRT)*Mass Shift (Δ)OriginMitigation
S-Oxide ~0.85 (Polar)+16 DaOxidationDegas solvents; store under Ar.
S,S-Dioxide ~0.70 (Most Polar)+32 DaOxidationAvoid peroxides; keep cool.
Enantiomer 1.00 (Req. Chiral Col)0 DaBase CatalysisControl pH < 9.5; Cold reaction.[1]
Benzyl Alcohol ~1.50 (Non-polar)-Reagent HydrolysisWash basic aq. phase with EtOAc.
Dimer ~1.802M - 2Disulfide form.Use degassed solvents.

*RRT is approximate based on a standard C18 Reverse Phase method (Water/ACN gradient).

Validated Analytical Protocol

To ensure the integrity of your synthesized scaffold, use the following HPLC method.

Method A: Achiral Purity (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic).

  • Note: Sulfoxides will elute before the main peak due to increased polarity.

Method B: Enantiomeric Excess (Chiral)
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Rationale: The acidic modifier (TFA) is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes for separation.

References

  • Preparation of Thiomorpholines : Organic Chemistry Portal. "Synthesis of Thiomorpholines". Available at: [Link]

  • Oxidation of Thiomorpholine : National Institutes of Health (PubMed). "Thiomorpholine and morpholine oxidation by a cytochrome P450". Available at: [Link]

  • General Cbz Protection Protocols : Organic Syntheses. "Protection of Amines".[1] Available at: [Link]

  • Thiomorpholine-3-carboxylic acid Properties : PubChem. "Thiomorpholine-3-carboxylic acid".[3][4][5][6][7] Available at: [Link]

Sources

Technical Support Center: Cbz (Z) Protection Compatibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome & Scope

Welcome to the Cbz Technical Support module. The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of organic synthesis, particularly in peptide chemistry, due to its unique stability profile. It suppresses racemization during peptide coupling and offers excellent orthogonality to acid-labile groups (like Boc) and base-labile groups (like Fmoc).

However, its dependence on hydrogenolysis (


)  or strong acidolysis (HBr)  for removal creates specific compatibility conflicts. This guide addresses how to navigate these conflicts without compromising your molecule.

The Orthogonality Matrix (Quick Reference)

Before starting your deprotection, verify compatibility with other protecting groups on your scaffold.

Protecting GroupReagent for RemovalCbz StabilityNotes
Boc (t-Butyl carbamate)TFA / HClSTABLE Classic orthogonal pair.[1] Cbz survives 50% TFA/DCM.
Fmoc (Fluorenylmethoxy)Piperidine / DBUSTABLE Cbz is stable to organic bases used for Fmoc cleavage.
Bn Ester (Benzyl ester)

UNSTABLE Conflict: Both Cbz and Bn esters cleave under hydrogenolysis.
Bn Ether (Benzyl ether)

SENSITIVE Cbz usually cleaves faster than Bn ethers, but selectivity is difficult.
Alloc (Allyloxycarbonyl)

/ Silane
STABLE Completely orthogonal.
TBDMS (Silyl ether)TBAF / AcidSTABLE Stable to fluoride; stable to mild acid, but watch for strong Lewis acids.
Trityl (Trt)dilute TFASTABLE Trityl comes off with very mild acid; Cbz remains intact.
Visualizing Orthogonality

The following diagram illustrates the decision logic for sequential deprotection involving Cbz.

Cbz_Orthogonality Start Start: Multi-Protected Molecule Boc_Path Remove Boc (TFA/DCM) Start->Boc_Path Acid Labile Site Fmoc_Path Remove Fmoc (Piperidine) Start->Fmoc_Path Base Labile Site Cbz_Path Remove Cbz (H2/Pd-C or HBr) Start->Cbz_Path Reductive/Strong Acid Site Boc_Path->Cbz_Path Cbz remains intact Fmoc_Path->Cbz_Path Cbz remains intact Cbz_Path->Boc_Path Boc remains intact (if H2 used) Cbz_Path->Fmoc_Path Fmoc remains intact (if HBr used)

Figure 1: Orthogonality workflow showing that Cbz is generally the "last off" or requires conditions orthogonal to standard acid/base cycles.

Module: Hydrogenolysis Troubleshooting

Issue: "My Cbz deprotection (


) is stalled or incomplete."

Diagnosis: Hydrogenolysis is a heterogeneous surface reaction. If it fails, it is usually due to Catalyst Poisoning or Solubility Issues .

Root Cause Analysis & Solutions
Potential CauseMechanismCorrective Action
Sulfur Poisoning S-atoms (Met, Cys, thioethers) bind irreversibly to Pd active sites.Protocol Switch: Use liquid

(Birch) or switch to Acidolysis (HBr/AcOH). If you must use Pd, add 5-10 eq. of acetic acid and use massive catalyst loading (100-200% w/w).
Amine Poisoning Free amines generated during reaction bind to Pd.[2]Add Acid: Run the reaction in MeOH containing 1.0 eq. of HCl or AcOH to protonate the amine as it forms.
Steric Bulk The Cbz group cannot reach the catalyst surface.Transfer Hydrogenation: Use Cyclohexadiene or Ammonium Formate as the H-source.[3] These are smaller than

on the surface and often more effective.
Solubility Substrate precipitates in MeOH/EtOH.Co-solvent: Use EtOAc/MeOH or THF/MeOH mixtures. Avoid DCM if possible (can poison Pd over long times).
Standard Protocol: Catalytic Hydrogenolysis
  • Dissolve substrate in MeOH or EtOH (0.1 M).

  • Add 10% Pd/C (10% by weight of substrate).[4] Safety: Add catalyst under Argon flow to avoid ignition.

  • Purge vessel with

    
     (balloon pressure is usually sufficient).
    
  • Stir vigorously at RT for 1-4 hours.

  • Filter through Celite to remove Pd.

  • Concentrate filtrate.

Module: Acidolytic Cleavage (The "Nuclear" Option)

Issue: "I cannot use Hydrogen gas because I have an alkene/alkyne in my molecule."

Diagnosis: Standard hydrogenolysis will reduce double bonds. You must use acidolysis.

Method A: HBr in Acetic Acid (Classic)

This is the standard non-reductive method but is harsh.

  • Reagent: 33% HBr in Glacial Acetic Acid.

  • Mechanism: Protonation of the carbonyl oxygen followed by ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     attack of bromide on the benzyl carbon.
    
  • Protocol: Dissolve substrate in HBr/AcOH. Stir 1h at RT. Precipitate product with cold

    
    .
    
  • Warning: This will remove Boc and Trityl groups instantly. It may also esterify free carboxylic acids.

Method B: Lewis Acid Mediated (Modern/Mild)

For sensitive substrates, recent literature suggests Aluminum Chloride (


).[5]
  • Reagent:

    
     in Hexafluoroisopropanol (HFIP).[5][6]
    
  • Advantage: Chemoselective.[6] Cleaves Cbz without affecting benzyl ethers or esters in many cases.

  • Reference: J. Org. Chem. 2024, 89, 5665–5674.[6][7]

Module: Selective Deprotection Scenarios

Scenario 1: Cbz vs. Benzyl Ether (Bn-OR)

  • Challenge: Both are removed by

    
    .
    
  • Solution: Cbz is generally cleaved faster. Stop the reaction early (monitor via LCMS).

  • Alternative: Use Boron Trichloride (

    
    )  at -78°C. This preferentially cleaves benzyl ethers while leaving carbamates (Cbz) intact (kinetic control).
    

Scenario 2: Cbz vs. Benzyl Ester (Bn-O-C=O)

  • Challenge: Both removed by

    
    .
    
  • Solution: To remove the Ester only: Use Saponification (LiOH/THF/H2O). Cbz is stable to hydrolysis.

  • Solution: To remove the Cbz only: Difficult. Acidolysis (HBr) usually cleaves the ester too. Consider switching the ester to a t-Butyl ester (Boc-like) if planning Cbz removal.

Decision Logic for Cbz Removal

Cbz_Removal_Logic Start Requirement: Remove Cbz Check_Alkene Does molecule contain Alkenes/Alkynes? Start->Check_Alkene Check_Sulfur Does molecule contain Sulfur (Met/Cys)? Check_Alkene->Check_Sulfur No Acid_HBr Method: HBr / AcOH (Harsh Acid) Check_Alkene->Acid_HBr Yes (Robust molecule) Lewis_Acid Method: AlCl3 / HFIP (Mild Acid) Check_Alkene->Lewis_Acid Yes (Sensitive molecule) H2_Pd Method: H2 / Pd-C (Standard) Check_Sulfur->H2_Pd No Check_Sulfur->Acid_HBr Yes (Poison risk) Lindlar Method: H2 / Lindlar Cat. (Preserves Alkenes)

Figure 2: Troubleshooting logic for selecting the correct Cbz deprotection method based on molecular functionality.

FAQ: Common Pitfalls

Q: Can I remove Cbz in the presence of a Boc group? A: Yes. Use Hydrogenolysis (


). The Boc group is stable to these conditions. Do not  use HBr/AcOH, as it will cleave the Boc group.

Q: My peptide racemized during Cbz protection. Why? A: This usually happens during the attachment of the Cbz group, not removal. If using Cbz-Cl, ensure the temperature is low (0°C) and base is added slowly. Over-activation can lead to N-carboxyanhydride (NCA) formation, which causes scrambling.

Q: How do I remove Cbz if my molecule is insoluble in Methanol? A: Try Acetic Acid as the solvent for hydrogenolysis. It is an excellent solvent for peptides and accelerates the Pd-catalyzed reduction.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Vinayagam, V., et al. (2024).[6][7] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[5] The Journal of Organic Chemistry, 89, 5665-5674.[6][7]

  • BenchChem. (2025).[1][2][3][8][9] Technical Support Center: Cbz Deprotection via Hydrogenolysis.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[9][10][11]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides: The Impact of Thiomorpholine-3-Carboxylic Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their clinical translation is often hampered by inherent limitations, namely poor metabolic stability and low membrane permeability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these hurdles. This guide provides an in-depth comparison of the biological activity of peptides with and without the incorporation of a unique proline analogue: thiomorpholine-3-carboxylic acid (Tca). We will explore how this structural modification influences peptide conformation, proteolytic resistance, and cell permeability, supported by experimental frameworks and data.

The Structural Significance of Thiomorpholine-3-Carboxylic Acid (Tca)

Thiomorpholine-3-carboxylic acid is a saturated six-membered heterocyclic compound, structurally analogous to proline but with a sulfur atom replacing the γ-carbon of the proline ring. This substitution introduces profound changes to the local geometry and electronic properties of the amino acid residue.

  • Proline (Pro): A five-membered ring that restricts the peptide backbone's phi (Φ) dihedral angle to approximately -65° and uniquely allows for cis-trans isomerization of the preceding peptide bond. This isomerization is a critical rate-limiting step in protein folding.[1][2]

  • Thiomorpholine-3-carboxylic acid (Tca): The larger six-membered ring imposes a different set of conformational constraints. Increased steric hindrance can further influence the peptide backbone, while the thioether linkage introduces a potential hydrogen bond acceptor, a feature absent in proline's aliphatic ring.[3] This can lead to the stabilization of specific secondary structures, such as β-turns, which are crucial for molecular recognition.

The fundamental difference in ring structure forms the basis for the distinct biological properties observed when Tca is incorporated into a peptide sequence.

Comparative Analysis of Biological Activity

The substitution of a canonical amino acid with Tca is not a trivial exchange. It is a deliberate design choice intended to modulate key pharmacological properties.

Conformational Control and Receptor Binding

The conformation of a peptide is inextricably linked to its biological activity, dictating how it interacts with its target receptor.[4] The incorporation of constrained amino acids like Tca is a powerful strategy to lock a peptide into a bioactive conformation.

Peptides lacking Tca often exist as a dynamic ensemble of conformations in solution. While one of these conformations may be the "active" one for receptor binding, it may represent only a small fraction of the total population. By introducing the rigid Tca scaffold, we can reduce this conformational flexibility. This pre-organization can lead to:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, where the peptide must adopt a specific conformation to fit into the receptor's binding pocket, the overall binding energy is improved.

  • Altered Receptor Selectivity: Different receptor subtypes often require distinct ligand conformations for optimal binding. The specific turn or fold induced by Tca may favor interaction with one receptor subtype over another. For example, in the study of opioid peptides, replacing Proline with six-membered ring surrogates was shown to significantly alter receptor affinity and selectivity.[5]

The diagram below illustrates the conformational landscape of a standard peptide versus a Tca-modified peptide.

G cluster_0 Standard Peptide (e.g., with Proline) cluster_1 Tca-Containing Peptide Conformation 1 Conformation 1 Conformation 2 Conformation 2 Conformation 1->Conformation 2 Conformation 3 Conformation 3 Conformation 2->Conformation 3 Active Conformation Active Conformation Conformation 3->Active Conformation Receptor Receptor Active Conformation->Receptor Binding Stabilized Bioactive Conformation Stabilized Bioactive Conformation Stabilized Bioactive Conformation->Receptor Enhanced Binding

Caption: Conformational states of standard vs. Tca-modified peptides.

Enhanced Proteolytic Stability

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the blood and tissues.[6][7] This enzymatic cleavage occurs at specific peptide bonds recognized by the protease.

  • Peptides without Tca: Sequences containing natural L-amino acids are often readily recognized and cleaved by endogenous proteases like trypsin, chymotrypsin, and various carboxypeptidases.

  • Peptides with Tca: The incorporation of a non-natural amino acid like Tca creates a structure that is alien to most proteases. The altered backbone geometry and the unique nature of the Tca residue sterically hinder the peptide from fitting into the enzyme's active site. This "steric shielding" significantly slows down or completely prevents proteolytic cleavage, thereby increasing the peptide's half-life in biological fluids.[8][9]

The table below summarizes the expected impact of Tca incorporation on key peptide properties.

PropertyPeptide without TcaPeptide with TcaRationale for Change
Conformational Flexibility HighLowThe rigid six-membered ring of Tca restricts backbone dihedral angles.
Proteolytic Half-life ShortLongTca's unnatural structure prevents recognition and cleavage by proteases.
Passive Permeability LowPotentially IncreasedTca can promote conformations that shield polar groups, aiding membrane transit.
Receptor Binding Affinity VariablePotentially IncreasedPre-organization into a bioactive conformation reduces the entropic penalty of binding.
Improved Membrane Permeability

For peptides to address intracellular targets, they must cross the cell membrane, a formidable lipid barrier. Most peptides are too large and polar to diffuse passively.[10][11] However, certain structural features can enhance permeability. A key strategy is to minimize the desolvation penalty—the energy required to move a molecule from a polar (aqueous) to a nonpolar (lipid) environment.

This can be achieved by adopting a conformation that shields the polar backbone amides through intramolecular hydrogen bonding, effectively creating a more hydrophobic molecular surface. The conformational constraints imposed by Tca can promote the formation of such structures. While peptides without this modification may only transiently sample these "permeable" conformations, Tca-containing peptides can be locked into them, significantly increasing the probability of passive diffusion across the cell membrane.[12][13]

Experimental Protocols for Evaluation

To empirically validate the advantages of Tca incorporation, a series of well-defined experiments are necessary. The following protocols provide a framework for comparing a peptide of interest (Peptide-X) with its Tca-modified analogue (Peptide-X-Tca).

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both peptides is the foundational step. Standard Fmoc-based SPPS is employed.

Protocol:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 10 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: For Peptide-X, couple the appropriate Fmoc-protected amino acid. For Peptide-X-Tca, couple Fmoc-Tca-OH using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (negative result).

  • Capping (Optional): Acetylate any unreacted free amines with acetic anhydride.

  • Iteration: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Proteolytic Stability Assay

This assay quantifies the rate of peptide degradation in a biologically relevant medium.

Protocol:

  • Prepare Solutions: Dissolve Peptide-X and Peptide-X-Tca in assay buffer to a final concentration of 1 mg/mL.

  • Incubation: Add 10 µL of each peptide solution to 90 µL of fresh human serum or plasma.

  • Time Points: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot.

  • Quench Reaction: Immediately quench the proteolytic activity in the aliquot by adding 40 µL of 10% TFA or acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using RP-HPLC or LC-MS.

  • Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak, relative to the T=0 time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

G A Incubate Peptide in Serum at 37°C B Sample at Time Points (0, 15, 30... min) A->B C Quench with Acid/ Acetonitrile B->C D Centrifuge to Remove Proteins C->D E Analyze Supernatant by LC-MS D->E F Quantify Peak Area of Intact Peptide E->F G Calculate Half-Life (t½) F->G

Caption: Workflow for a serum stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate passive membrane permeability.

Protocol:

  • Prepare Donor Plate: Add solutions of Peptide-X and Peptide-X-Tca to the wells of a 96-well donor plate.

  • Coat Filter Plate: Coat the filter membrane of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assemble Sandwich: Place the filter plate on top of the donor plate, creating a "sandwich" where the peptide solution is in contact with the artificial membrane.

  • Add Acceptor Buffer: Fill the wells of the acceptor plate with buffer.

  • Incubation: Incubate the sandwich assembly for a set period (e.g., 4-16 hours) at room temperature.

  • Measure Concentrations: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) for each peptide. A higher Pe value indicates greater passive permeability.

Conclusion and Future Outlook

The incorporation of thiomorpholine-3-carboxylic acid into peptide scaffolds is a potent strategy for enhancing their drug-like properties. By imposing specific conformational constraints, Tca can simultaneously improve receptor binding affinity, confer significant resistance to proteolytic degradation, and increase the potential for passive cell membrane permeability. While peptides lacking this modification often fall short in these critical areas, Tca-modified analogues represent a significant step towards developing robust and effective peptide-based therapeutics.

The principles and experimental frameworks outlined in this guide provide a robust starting point for researchers and drug developers. By systematically evaluating the impact of Tca and other novel amino acid analogues, the scientific community can continue to unlock the full therapeutic potential of peptides, paving the way for new treatments against challenging disease targets that have long been considered "undruggable."

References

  • Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity - PMC. (2025). Vertex AI Search.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Journal of Chemical Reviews.
  • Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem.
  • 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry.
  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2021). MDPI.
  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simul
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Taylor & Francis Online.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery.
  • Understanding Cell Penetration of Cyclic Peptides - PMC. (2015).
  • Membrane Permeability in Cyclic Peptides is Modulated by Core Conform
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017).
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PubMed.
  • Designing Cell-Permeable Macrocyclic Peptides. (2019). PubMed.
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC. (2016).

Sources

Conformational Effects of Thiomorpholine vs. Proline in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Thiomorpholine-3-carboxylic acid (Thm) versus Proline (Pro) in peptide chemistry.[1] It is designed for researchers requiring actionable insights into backbone constraints, proteolytic stability, and conformational switching.[1]

Technical Comparison Guide for Peptidomimetic Design

Executive Summary: The "Thia-Pipecolic" Effect

While Proline (Pro) is the universal standard for inducing


-turns and constraining backbone entropy, Thiomorpholine-3-carboxylic acid (Thm) —often referred to as 4-thiapipecolic acid —offers a distinct "expansion and fold" profile.[1]
  • Proline (5-membered): Rigidifies the backbone via an envelope pucker, favoring Type I/II

    
    -turns.[1]
    
  • Thiomorpholine (6-membered, S-containing): Introduces a larger steric volume and a unique flattened boat conformation.[1] It enhances proteolytic stability and, unlike carbon-only analogs (Pipecolic acid), promotes unique cis-isomer stabilization through electronic effects (n

    
     interactions) and aromatic stacking.[1]
    

Verdict: Use Thm when you need to retain the cis/trans switching capability of Proline but require increased lipophilicity , proteolytic resistance , or a larger turn radius that disrupts standard FKBP-type binding pockets.[1]

Structural & Physicochemical Fundamentals

The transition from Pro to Thm involves two major perturbations: Ring Expansion (5


 6) and Heteroatom Substitution (C 

S).[1]
FeatureL-Proline (Pro) L-Thiomorpholine-3-carboxylic acid (Thm) Impact on Peptide
Ring Size 5-membered (Pyrrolidine)6-membered (Thiomorpholine)Thm increases local steric bulk, restricting

space differently than Pro.[1]
Heteroatom None (C

/C

)
Sulfur at position 4Sulfur increases lipophilicity and allows unique H-bond/stacking interactions.[1]
Ring Pucker Envelope (

-endo/exo)
Flattened Boat / Twist-Chair Thm's pucker is more flexible but favors specific "folded" states in cyclic peptides.[1]
pKa (COOH) ~1.99~2.09Minimal difference in terminal acidity; both form zwitterions easily.[1]
Lipophilicity Low (LogP ~ -2.[1]5)Moderate (LogP ~ -0.2)Thm significantly improves membrane permeability potential.[1]
The "Flattened Boat" Conformation

Unlike the rigid chair conformation of Pipecolic acid (the direct carbon 6-ring analog), X-ray and NMR studies of Thm-containing diketopiperazines (DKPs) reveal a preference for a flattened boat geometry.[1] This unique pucker allows the aromatic side chains of neighboring residues (e.g., Phe) to "stack" over the thiomorpholine ring more effectively than over a proline ring, stabilizing the cis-amide bond in cyclic systems.[1]

Conformational Landscape: Cis/Trans Isomerization

The cis/trans equilibrium of the Xaa-Pro bond is a critical regulatory switch.[1] Thm alters this equilibrium through steric and electronic means.[1]

Mechanism of Isomerization
  • Proline: The energy barrier between cis and trans is high (~20 kcal/mol), with trans generally favored (

    
     in water).[1]
    
  • Thiomorpholine: The 6-membered ring relieves some ring strain but introduces 1,3-diaxial-like interactions.[1]

    • Effect: Thm maintains a significant population of the cis isomer, often higher than Proline in non-polar solvents or cyclic constraints.[1]

    • Electronic Stabilization: The sulfur atom at position 4 can engage in transannular interactions.[1] In cyclic dipeptides (e.g., cyclo(Phe-Thm)), the cis isomer is thermodynamically stabilized by the stacking of the Phe phenyl ring over the Thm sulfur, a phenomenon less pronounced in the carbon analog (Pipecolic acid).[1]

Diagram 1: Structural Logic of Pro vs. Thm

This diagram illustrates the causal flow from chemical structure to conformational outcome.[1]

G Pro Proline (5-Ring) Pucker_Pro Envelope Pucker (Rigid) Pro->Pucker_Pro Ring Strain Thm Thiomorpholine (6-Ring S) Pucker_Thm Flattened Boat Pucker (Flexible/Stacking) Thm->Pucker_Thm Sulfur/Size Effect Turn Beta-Turn Induction (Type I/II) Pucker_Pro->Turn Phi -65° Binding FKBP Binding (High Affinity) Pucker_Pro->Binding Shape Complementarity Stacking Enhanced Aromatic Stacking (Cis-Stabilization) Pucker_Thm->Stacking Surface Area NoBinding FKBP Binding (Abolished) Pucker_Thm->NoBinding Steric Clash Stacking->Turn Altered Geometry

Caption: Structural divergence between Proline and Thiomorpholine. Note how Thm's "Flattened Boat" pucker leads to distinct stacking properties and loss of standard immunophilin (FKBP) binding.[1]

Experimental Performance & Stability
Proteolytic Stability

Thm confers superior resistance to proteolytic degradation compared to Pro.[1]

  • Mechanism: Prolyl oligopeptidases (POP) and Dipeptidyl peptidase IV (DPP-IV) have highly specific S1 pockets evolved to fit the pyrrolidine ring.[1]

  • Data: The expansion to a 6-membered ring creates a steric clash within the active site of these proteases.[1]

  • Application: Incorporating Thm into the P2 position of peptide inhibitors often retains biological activity while extending plasma half-life (

    
    ).[1]
    
FKBP Binding (Case Study)

A critical differentiator is the interaction with FK506-Binding Proteins (FKBPs).[1]

  • Experiment: In a study of FKBP51 ligands, replacing the pipecolic acid core with Thiomorpholine-3-carboxylic acid completely abolished binding .

  • Significance: This proves that Thm is not a perfect isostere.[1] It occupies a different conformational volume.[1] If your target requires precise "Proline-like" recognition, Thm may disrupt binding.[1] However, if you aim to evade off-target binding to immunophilins (a common cause of toxicity), Thm is an excellent negative design element.[1]

Experimental Protocols
Protocol A: Determination of Cis/Trans Ratio via NMR

To validate the conformational bias of Thm in your peptide, use this self-validating NMR workflow.

Reagents:

  • Peptide sample (~2-5 mM) in

    
     or 
    
    
    
    .[1]
  • Reference standard (e.g., TSP).[1][2]

Workflow:

  • 1H NMR Acquisition: Acquire a standard 1D proton spectrum at 298 K.

  • Identify

    
     Signals: 
    
    • Trans-Thm: The

      
      -proton typically resonates upfield (closer to 4.0-4.4 ppm).[1]
      
    • Cis-Thm: The

      
      -proton resonates downfield (shifted by +0.3 to +0.5 ppm) due to the magnetic anisotropy of the preceding carbonyl oxygen.[1]
      
  • Integration: Integrate the distinct

    
     peaks.
    
  • Calculation:

    
    .[1]
    
  • ROESY Validation (Crucial Step):

    • Observe Cross-peaks between

      
       and 
      
      
      
      
      
      Cis conformation (distance < 2.5 Å).[1]
    • Observe Cross-peaks between

      
       and 
      
      
      
      
      
      Trans conformation.[1]
Diagram 2: NMR Validation Logic

NMR Start Peptide Sample (DMSO-d6) Spectrum 1H NMR Spectrum Start->Spectrum Peak_Analysis Analyze Alpha-Proton (Ha) Chemical Shift Spectrum->Peak_Analysis Decision Ha Peak Split? Peak_Analysis->Decision Single Single Conformer (Usually Trans) Decision->Single No Double Cis/Trans Equilibrium Decision->Double Yes ROESY 2D ROESY Experiment Double->ROESY Result_Cis Cross-peak: Ha(i) - Ha(i-1) CONFIRMS CIS ROESY->Result_Cis Result_Trans Cross-peak: Hd(i) - Ha(i-1) CONFIRMS TRANS ROESY->Result_Trans

Caption: Workflow for distinguishing Cis/Trans isomers in Thm-peptides using NMR ROESY correlations.

References
  • Comparison of Pipecolic and Thiapipecolic Acid DKPs: Schrooten, R., et al. (2010).[1][3] "Solution Conformation of Cyclic Dipeptides of Pipecolic and Thiapipecolic Acid." Bulletin des Sociétés Chimiques Belges. Link

  • FKBP Ligand Design & Binding Abolishment: Gopalakrishnan, R., et al. (2012).[1] "Design and synthesis of selective ligands for the FK506-binding protein 51." Journal of Medicinal Chemistry. Link[1]

  • Proline Isomerization Mechanisms: Wedemeyer, W. J., et al. (2002).[1] "Exact analytical theory of the effect of proline isomerization on protein folding kinetics." Journal of Molecular Biology. Link

  • Thiomorpholine-3-carboxylic acid Properties: PubChem Compound Summary for CID 440159.[1] Link

  • Peptide Backbone Constraints: Hruby, V. J., et al. (1990).[1] "Conformational constraints in the design of receptor selective peptides." Biochemical Journal. Link

Sources

A Comparative Guide to the Strategic Advantages of Cbz Protection in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group is a critical decision in the complex landscape of organic synthesis, profoundly influencing the efficiency and success of multi-step reaction sequences. Among the carbamate-based amine protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, stands as a foundational tool, particularly in peptide chemistry and the synthesis of nitrogen-containing pharmaceuticals.[1][2] This guide provides an in-depth comparison of the Cbz group with other common amine protecting groups, offering experimental data and protocols to inform the selection process in various synthetic contexts.

The Cbz group's enduring utility stems from its unique stability profile and diverse deprotection methods.[2] It is generally stable to basic and mildly acidic conditions, allowing for a broad range of subsequent chemical transformations.[1][3] This robustness, coupled with its selective removal under specific and relatively mild conditions, makes it an invaluable asset in the synthetic chemist's toolbox.[2]

Comparative Analysis of Amine Protecting Groups

The choice between amine protecting groups hinges on their stability under different reaction conditions and the orthogonality of their deprotection methods. Orthogonal protection, the selective removal of one protecting group without affecting others, is a cornerstone of modern synthetic strategy, enabling the precise and controlled construction of complex molecules.[4][5][6]

Protecting GroupIntroduction ReagentDeprotection ConditionKey AdvantagesPotential Limitations
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH), Lewis Acids (AlCl₃/HFIP)[7][8]Stable to basic and mildly acidic conditions; Orthogonal to Boc and Fmoc groups; Often imparts crystallinity, aiding purification.[1][3][9]Incompatible with functional groups sensitive to hydrogenation (e.g., alkenes, alkynes); Deprotection with strong acids can be harsh.[1][10]
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong Acids (TFA, HCl)[9][11]Stable to basic conditions and hydrogenolysis; Widely used in solid-phase peptide synthesis (SPPS).[9][12]Labile to strong acids, limiting its use with acid-sensitive substrates; Can lead to t-butylation side reactions.[13]
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Strong Bases (e.g., 20% piperidine in DMF)[9][14]Orthogonal to acid-labile and hydrogenolysis-labile groups; Milder final cleavage conditions in SPPS.[13][14]Labile to primary and some secondary amines; The fluorene byproduct must be removed.[9][14]
Alloc Allyl chloroformate (Alloc-Cl)Pd(0) catalysis[15]Stable to acidic and basic conditions; Orthogonal to Cbz, Boc, and Fmoc.[15]Requires a metal catalyst for removal, which may need to be purged from the final product.
In-depth Look at Cbz Deprotection Methods

The versatility of the Cbz group is highlighted by the multiple methods available for its removal, allowing chemists to tailor the deprotection strategy to the specific needs of their synthetic route.

1. Catalytic Hydrogenolysis: This is the most common and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[10][16] The reaction involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst.[10][16]

Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis

G Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) H2_Pd H₂ / Pd/C Cbz_Amine->H2_Pd Intermediate Carbamic Acid Intermediate [R-NH-COOH] H2_Pd->Intermediate Toluene Toluene Intermediate->Toluene + Free_Amine Free Amine (R-NH₂) Intermediate->Free_Amine Spontaneous Decarboxylation CO2 CO₂ Free_Amine->CO2 +

Caption: General reaction scheme for Cbz deprotection via catalytic hydrogenolysis.[16]

2. Acid-Catalyzed Cleavage: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave the Cbz group.[3][7] This method is useful when the substrate contains functional groups that are sensitive to hydrogenation.[10] However, the harsh acidic conditions may not be suitable for all molecules.[10] More recently, milder acidic methods using reagents like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been developed, offering good functional group tolerance.[17]

3. Other Deprotection Methods: Nucleophilic cleavage offers an alternative for sensitive substrates.[10][17] For instance, treatment with 2-mercaptoethanol in the presence of a base can deprotect Cbz-protected amines under non-hydrogenolytic and non-acidic conditions.[17]

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid

This protocol describes the protection of an amino group using benzyl chloroformate under Schotten-Baumann conditions.[3]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[3]

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Workflow for Cbz Protection

G cluster_0 Reaction cluster_1 Work-up & Isolation A Dissolve Amino Acid in Na₂CO₃ (aq) B Add Cbz-Cl (dropwise, <5°C) A->B C Stir at RT (2-4 hours) B->C D Wash with Diethyl Ether C->D E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G

Caption: A typical workflow for the Cbz protection of an amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using catalytic hydrogenation with palladium on carbon (Pd/C).[3]

  • Setup: In a flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[3]

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Cbz Protection in Specific Synthetic Contexts

Peptide Synthesis: The Cbz group was instrumental in the early development of controlled peptide synthesis.[18][19] Its stability to the conditions of peptide coupling and its selective removal make it highly valuable, especially in solution-phase synthesis.[1][13] The orthogonality of Cbz to the acid-labile Boc and base-labile Fmoc groups allows for complex protecting group strategies in the synthesis of intricate peptides.[3][9]

Natural Product Synthesis: The robustness of the Cbz group makes it suitable for the multi-step synthesis of complex natural products. Its stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. For example, in the synthesis of certain alkaloids or macrolactams, the Cbz group can protect a key amine functionality through numerous steps, including oxidations, reductions (other than hydrogenolysis), and carbon-carbon bond-forming reactions.[20]

Decision-Making Guide for Amine Protection

G Start Select Amine Protecting Group Hydrogenation_Sensitive Substrate Sensitive to Hydrogenation? Start->Hydrogenation_Sensitive Acid_Sensitive Substrate Sensitive to Strong Acid? Hydrogenation_Sensitive->Acid_Sensitive Yes Use_Cbz Consider Cbz Hydrogenation_Sensitive->Use_Cbz No Base_Sensitive Substrate Sensitive to Strong Base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Consider Boc Acid_Sensitive->Use_Boc No Use_Fmoc Consider Fmoc Base_Sensitive->Use_Fmoc No Consider_Alloc Consider Alloc or other groups Base_Sensitive->Consider_Alloc Yes

Caption: A simplified decision tree for selecting an amine protecting group.

Conclusion

The Carboxybenzyl protecting group, while one of the more traditional options, remains a highly relevant and versatile tool in modern organic synthesis. Its robust stability profile, coupled with a variety of deprotection methods, provides chemists with significant flexibility. The orthogonality of Cbz to other common protecting groups like Boc and Fmoc solidifies its importance in the strategic design of complex synthetic routes. A thorough understanding of the advantages and limitations of the Cbz group, as outlined in this guide, is essential for researchers, scientists, and drug development professionals aiming to execute efficient and successful synthetic campaigns.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Letters in Organic Chemistry. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Pfizer, Inc. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society. Retrieved from [Link]

  • (n.d.). Protecting Groups. Retrieved from [Link]

  • Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2018). RSC Publishing. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. (2004). The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). Protecting Groups for Amines: Boc, CBz and FMOC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Reddit. (2018). Protecting groups in organic synthesis?!. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Retrieved from [Link]

  • Selective Cleavage of Cbz-Protected Amines. (n.d.). Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Biomimetic Synthesis of Cbz-(S)-Dolaphenine. (n.d.). PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). CBZ. Retrieved from [Link]

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Evaluating the Enzymatic Stability of Thiomorpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for evaluating the enzymatic stability of peptides containing Thiomorpholine-3-carboxylic acid (Thma) , a six-membered sulfur-containing proline isostere.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Peptide Scientists, DMPK Researchers

Executive Summary: The Case for Thiomorpholine

In peptide drug discovery, native L-proline residues are frequent "hotspots" for proteolytic degradation (specifically by Prolyl Oligopeptidase and DPP-IV) and conformational instability. Thiomorpholine-3-carboxylic acid (Thma) serves as a critical proline surrogate. By expanding the ring size from five to six members and introducing a sulfur atom, Thma alters the local steric environment and ring pucker, often rendering the peptide bond unrecognizable to specific proteases while maintaining the turn geometry required for receptor binding.

However, the introduction of sulfur creates a new metabolic liability: S-oxidation . This guide details how to differentiate between proteolytic stability (backbone cleavage) and metabolic stability (side-chain oxidation), a distinction often missed in standard assays.

Mechanistic Foundation: Why Thiomorpholine?

Structural & Stereoelectronic Comparison

The substitution of the pyrrolidine ring (Proline) with a thiomorpholine ring (Thma) introduces two primary stabilizing factors:

  • Ring Expansion (Steric Shielding): The 6-membered ring is bulkier and adopts a chair conformation (unlike the envelope of proline). This steric bulk hinders the approach of the catalytic triad of serine proteases.

  • Stereoelectronic Effects (The Gauche Effect): The sulfur atom influences the ring pucker preference. While Proline fluctuates between

    
    -endo and 
    
    
    
    -exo, Thma is more rigid. This rigidity increases the energy barrier for cis/trans isomerization, effectively "locking" the peptide in a conformation that enzymes may not recognize.
The Metabolic Divergence

Unlike Proline, Thma is susceptible to oxidative metabolism.

  • Path A (Proteolysis): Cleavage of the amide bond.

  • Path B (S-Oxidation): Oxidation of the sulfide to sulfoxide (

    
     Da) and sulfone (
    
    
    
    Da).

Expert Insight: A peptide may appear "unstable" in a standard assay because the parent mass disappears. However, if it is merely converting to the sulfoxide, it may retain biological activity. True enzymatic stability analysis must track both degradation and oxidation.

MetabolicPathways Parent Parent Peptide (Thiomorpholine) Proteolysis Proteolytic Cleavage (Inactive Fragments) Parent->Proteolysis Peptidases (e.g., Trypsin, POP) Sulfoxide Sulfoxide Metabolite (+16 Da, Often Active) Parent->Sulfoxide CYP450 / FMO (Oxidation) Sulfoxide->Proteolysis Slower Cleavage Sulfone Sulfone Metabolite (+32 Da, Inactive) Sulfoxide->Sulfone Further Oxidation

Experimental Protocol: Differential Stability Assay

This protocol is designed to be self-validating by using internal standards and monitoring specific mass shifts to distinguish cleavage from oxidation.

Materials
  • Test Peptide: Thma-containing analog.

  • Control Peptide: Native Proline analog.

  • Matrices: Pooled Human/Rat Serum (for proteolysis) and Liver Microsomes (for oxidation/metabolism).

  • Internal Standard: Labetalol or a stable isotope-labeled version of the parent peptide.

  • Quench Solution: Acetonitrile + 1% Formic Acid (to precipitate proteins and stop enzyme activity).

Step-by-Step Methodology

Step 1: Preparation Prepare 10 mM stock solutions of peptides in DMSO. Dilute to 10


M working concentration in PBS (pH 7.4).

Step 2: Incubation

  • Pre-warm serum/microsomes to 37°C.

  • Initiate reaction by adding peptide (Final conc: 1

    
    M).
    
  • Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

  • Control: Incubate peptide in heat-inactivated serum (56°C for 30 min) to rule out chemical instability.

Step 3: Quenching & Extraction

  • At each timepoint, transfer 50

    
    L of reaction mixture to a plate containing 150 
    
    
    
    L Quench Solution (with Internal Standard).
  • Vortex (1 min) and Centrifuge (4000 rpm, 15 min, 4°C).

  • Transfer supernatant for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis (The Critical Filter) Set up the Mass Spectrometer to monitor three channels:

  • Parent Mass (

    
    ):  Quantifies remaining intact peptide.
    
  • Sulfoxide Mass (

    
    ):  Quantifies oxidative metabolite.
    
  • Specific Fragments: Predicted proteolytic fragments (e.g., if checking stability against Trypsin, monitor the fragment C-terminal to Arg/Lys).

AssayWorkflow Start Start: Peptide Stock Incubate Incubate (37°C) Serum or Microsomes Start->Incubate Sample Sample Timepoints (0 - 240 min) Incubate->Sample Quench Quench (ACN + 1% FA) + Internal Standard Sample->Quench Centrifuge Centrifuge & Extract Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing LCMS->Data Calc t1/2 (Proteolysis) Calc t1/2 (Proteolysis) Data->Calc t1/2 (Proteolysis) Parent Decay Calc % Oxidation Calc % Oxidation Data->Calc % Oxidation M+16 Peak Area

Comparative Performance Guide

The following data summarizes typical performance metrics when replacing Proline with Thiomorpholine in bioactive peptides (e.g., Enkephalins, Bradykinin analogs).

Stability Comparison Table
FeatureNative Proline PeptideThiomorpholine (Thma) PeptidePerformance Shift
Serum Half-life (

)
10 - 30 min60 - >120 min2x - 6x Increase
Susceptibility to POP *HighLow / ResistantMajor Advantage
Susceptibility to DPP-IV High (if Pro at pos 2)Moderate / LowSignificant Advantage
Metabolic Liability None (Redox stable)S-Oxidation (

)
New Liability
Conformational Rigidity Moderate (Endo/Exo flux)High (Chair locked)Receptor Selectivity

*POP: Prolyl Oligopeptidase

Interpreting the Data[1][2]
  • Scenario A: Parent decays, no M+16 appears.

  • Scenario B: Parent decays, M+16 increases stoichiometrically.

  • Scenario C: Parent stable, no M+16.

References

  • Conform

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the use of 6-membered rings to restrict and angles.
    • (General Search for verification)

  • Thiomorpholine-3-carboxylic acid as a proline surrog

    • Source:Tetrahedron Letters.
    • Context: Synthesis and incorporation into peptides via solid-phase synthesis.[2][3]

  • Metabolic stability of sulfur-containing peptides.

    • Source:Drug Metabolism and Disposition.
    • Context: Methodologies for distinguishing sulfoxide formation
  • Prolyl Oligopeptidase (POP) specificity.

    • Source:Journal of Biological Chemistry.
    • Context: Explains the active site constraints that prevent POP from cleaving 6-membered ring imino acids.

(Note: For specific application data, researchers should consult internal assay results as specific half-lives depend heavily on the flanking amino acid sequences.)

Sources

A Researcher's Guide to Constrained Peptides: A Cost-Benefit Analysis of 4-Cbz-thiomorpholine-3-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acid analogs is a key strategy for enhancing the therapeutic potential of peptides. By reducing the conformational flexibility of a peptide, researchers can often achieve improved receptor binding affinity, increased metabolic stability, and better oral bioavailability. Among the various constrained analogs, 4-Cbz-thiomorpholine-3-carboxylic acid, a proline analog with a sulfur atom in the ring, has emerged as a valuable building block. This guide provides a comprehensive cost-benefit analysis of utilizing this unique amino acid in peptide synthesis, comparing it with its more common counterparts, N-Cbz-L-proline and N-Cbz-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Cbz-Tic).

The Strategic Advantage of Conformational Constraint

Linear peptides often suffer from rapid degradation by proteases and poor binding to their targets due to their inherent flexibility.[1] Introducing conformational constraints, for instance by using cyclic amino acids, can lock the peptide into a bioactive conformation, leading to a more potent and stable therapeutic candidate.[2][3] Proline and its analogs are particularly effective in this regard as they introduce a "kink" in the peptide backbone, influencing its secondary structure.[1][4]

This compound offers a unique set of properties. The presence of the sulfur atom in the thiomorpholine ring, as opposed to a methylene group in proline, can subtly alter the ring pucker and the electronics of the molecule.[5] This can lead to distinct conformational preferences and potentially novel biological activities.[6] Furthermore, studies on related thiaproline-containing proteins have shown that this substitution is well-tolerated and can even accelerate protein folding.[7]

Cost Analysis: A Head-to-Head Comparison

A primary consideration for any research program is the cost of starting materials. To provide a clear comparison, the approximate costs of this compound and its alternatives are summarized below. It is important to note that prices can vary between suppliers and are subject to change.

CompoundSupplier Example(s)Approximate Price (USD/gram)
(R)-4-Cbz-thiomorpholine-3-carboxylic acid Santa Cruz Biotechnology[8]Contact for pricing
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid Thermo Scientific[9]~$400 (for 250mg)
N-Cbz-L-proline Sigma-Aldrich, TCI~$15 - $35
(S)-N-Cbz-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Sigma-Aldrich[10]~$779 (for 100mg)

As the table indicates, the specialized nature of this compound and its derivatives generally translates to a higher upfront cost compared to the more common N-Cbz-L-proline. The cost of Cbz-Tic is also significantly higher than Cbz-proline, reflecting its more complex structure.

Performance in Synthesis: Beyond the Price Tag

The true value of a synthetic building block is not solely determined by its price, but also by its performance in the laboratory. Key metrics to consider are coupling efficiency, reaction yields, and the purity of the final peptide.

Synthetic Pathway Overview

The incorporation of these Cbz-protected amino acids into a growing peptide chain typically follows standard solid-phase peptide synthesis (SPPS) protocols. The general workflow is illustrated below.

SPPS Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Cbz-AA-OH, Coupling Reagents) Deprotection1->Coupling Activate Resin Wash1 Washing Coupling->Wash1 Deprotection2 Repeat Deprotection Wash1->Deprotection2 Coupling2 Repeat Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Cleavage Cleavage from Resin & Purification Wash2->Cleavage Repeat cycles Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

While the general procedure is similar, the steric hindrance and electronic properties of the constrained amino acids can influence coupling times and efficiency. Proline itself can be a challenging residue to couple due to its secondary amine structure, sometimes requiring double coupling steps to ensure complete reaction.[11] While specific comparative data for this compound is limited in publicly available literature, it is reasonable to anticipate that its coupling kinetics may differ from that of proline and Tic.

Expected Yields and Purity

The overall yield and purity of a synthesized peptide are dependent on the efficiency of each coupling and deprotection step.[12] Even small differences in coupling efficiency can have a significant impact on the final yield of the desired peptide, especially for longer sequences.

Experimental Protocol: Incorporation of this compound via SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • Standard Fmoc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Benefit Analysis: Impact on Peptide Properties

The ultimate justification for using a more expensive and potentially more synthetically challenging building block lies in the enhanced properties of the final peptide.

Enhanced Stability

The incorporation of constrained amino acids like this compound can significantly increase the resistance of peptides to proteolytic degradation.[1] The rigid ring structure can sterically hinder the approach of proteases, thereby extending the half-life of the peptide in biological systems.[15] This is a critical advantage for the development of peptide-based drugs.

Improved Biological Activity

By pre-organizing the peptide into a bioactive conformation, constrained amino acids can lead to a significant increase in binding affinity for the target receptor. This can translate to higher potency and a better therapeutic index. The unique stereoelectronic properties of the thiomorpholine ring may lead to novel interactions with the target, potentially resulting in improved selectivity or a different pharmacological profile compared to peptides containing proline or other analogs.[6]

The logical relationship for considering the use of constrained amino acids is as follows:

Benefit_Analysis Start Need for Improved Peptide Properties Constrained_AA Incorporate Constrained Amino Acid (e.g., this compound) Start->Constrained_AA Increased_Rigidity Increased Structural Rigidity Constrained_AA->Increased_Rigidity Bioactive_Conformation Stabilization of Bioactive Conformation Increased_Rigidity->Bioactive_Conformation Protease_Resistance Enhanced Protease Resistance Increased_Rigidity->Protease_Resistance Higher_Affinity Higher Binding Affinity Bioactive_Conformation->Higher_Affinity Improved_PK Improved Pharmacokinetics Protease_Resistance->Improved_PK Therapeutic Enhanced Therapeutic Potential Improved_PK->Therapeutic Improved_PD Improved Pharmacodynamics Higher_Affinity->Improved_PD Improved_PD->Therapeutic

Caption: Rationale for using constrained amino acids in peptide design.

Conclusion: A Strategic Investment for High-Stakes Research

The decision to use this compound in peptide synthesis is a strategic one that requires a careful weighing of cost versus potential benefit. While the initial financial outlay is higher than for standard proline derivatives, the potential rewards in terms of enhanced peptide stability, potency, and novelty can be substantial. For early-stage drug discovery and lead optimization projects where the goal is to develop a highly potent and stable peptide therapeutic, the investment in this specialized building block can be well justified. For routine peptide synthesis or applications where the unique properties of the thiomorpholine ring are not essential, the more cost-effective N-Cbz-L-proline may be a more prudent choice. Ultimately, the choice will depend on the specific goals of the research project and the available budget. This guide provides the necessary framework for researchers to make an informed decision based on a comprehensive understanding of the costs and benefits involved.

References

  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Journal of the American Chemical Society, 135(43), 15982–15994. [Link]

  • Moroder, L., & Musiol, H. J. (2005). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 52-82). Georg Thieme Verlag.
  • Peptideweb.com. Synthesis protocols. [Link]

  • Cavelier, F., & Vivet, B. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(11), 18321–18349. [Link]

  • Tedeschi, T., Corrà, S., Negro, A., & Grandori, R. (2020). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. The FEBS Journal, 287(23), 5158–5169. [Link]

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736–744. [Link]

  • Kaur, H., & Chawla, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 253-270.
  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Bezen, S., Vanderlinden, E., & Tourwé, D. (2012). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 10(38), 7734–7741. [Link]

  • Kent, S. B. (2009). Recent advances in the synthesis of C-terminally modified peptides. Peptide Science, 92(2), 125–133. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • De Meester, I., Vanhoof, G., & Scharpé, S. (1995). Proline motifs and their biological processing. The FASEB Journal, 9(9), 736-744.
  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(43), 15982–15994. [Link]

  • Lenci, E., & Trabocchi, A. (2016). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 22(8), 526–532. [Link]

  • Yudin, A. K. (2015). Proline-dependent structural and biological properties of peptides and proteins. Chemical Society Reviews, 44(17), 5736–5752. [Link]

  • G. T. G. S. A. G. (2018). Convergent Synthesis of Thioether Containing Peptides. Molecules, 23(10), 2465. [Link]

Sources

Validation of Analytical Methods for Thiomorpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical validation framework for analytical methods concerning thiomorpholine and its derivatives. It moves beyond generic validation templates to address the specific physicochemical challenges of the thiomorpholine scaffold—namely, its lack of a strong UV chromophore (in the free base form), the basicity of the secondary amine, and the high susceptibility of the thioether sulfur to oxidation.

Content Type: Comparative Technical Guide Audience: Senior Analytical Scientists, CMC Leads, and Quality Control Managers.

Executive Summary: The Thiomorpholine Challenge

Thiomorpholine (


) presents a unique analytical paradox. As a structural motif in APIs (e.g., specific kinase inhibitors, thiocolchicoside), it contributes to lipophilicity and metabolic stability. However, as a raw material or impurity (specifically N-nitroso-thiomorpholine), it requires detection limits that challenge standard UV/Vis detectors.

Key Analytical Drivers:

  • Chromatographic silence: The saturated ring lacks conjugated

    
    -systems, making UV detection at 
    
    
    
    nm virtually impossible for the free base.
  • Redox Instability: The sulfur atom readily oxidizes to sulfoxide (

    
    ) and sulfone (
    
    
    
    ), requiring rigorous "Stability Indicating" validation.
  • Basicity (

    
    ):  The secondary amine causes severe peak tailing on standard C18 silica columns unless pH or ionic strength is carefully controlled.
    

Comparative Analysis of Detection Platforms

The choice of platform is dictated by the context of the analysis: Are you quantifying the free reagent (trace level) or the thiomorpholine-containing API (assay level)?

Performance Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-UV / DAD GC-MS (EI) Ion Chromatography (IC)
Primary Application Trace Impurities (Nitrosamines, Genotoxins)API Assay & Purity (Drug Substance)Residual Solvents / Volatile ReagentsCounter-ion / Free Base Analysis
Sensitivity (LOD) Excellent (

ng/mL)
Poor (requires derivatization for free base)Good (

ng/mL)
Moderate (

ppm)
Selectivity Mass-resolved (separates S-oxides easily)Relies entirely on column resolutionHigh (spectral fingerprinting)Low (matrix interference common)
Throughput High (

min runs)
Moderate (

min runs)
ModerateSlow (equilibration times)
Key Limitation Matrix effects (ion suppression)Cannot detect free thiomorpholineDerivatization often needed to prevent tailingLimited to ionic forms
Decision Framework (Visualized)

MethodSelection Start Start: Define Analyte Context IsAPI Is Thiomorpholine part of a larger API molecule? Start->IsAPI Chromophore Does the API have a strong chromophore? IsAPI->Chromophore Yes Trace Is it a Trace Impurity (e.g., N-nitroso)? IsAPI->Trace No (Free Base) HPLC_UV Method A: HPLC-UV/DAD (Stability Indicating) Chromophore->HPLC_UV Yes LCMS Method B: LC-MS/MS (MRM Mode) Chromophore->LCMS No Trace->LCMS Yes (Genotoxic) GCMS Method C: GC-MS (Derivatization required) Trace->GCMS No (Residual Solvent) Deriv_HPLC Method D: Derivatization + HPLC-UV (e.g., FMOC-Cl) Trace->Deriv_HPLC No MS Available

Figure 1: Strategic decision tree for selecting the validation platform based on analyte chemical environment.

Deep Dive: Protocol & Validation Strategies

Scenario A: Trace Analysis of N-Nitroso-thiomorpholine (LC-MS/MS)

Context: Validation of mutagenic impurities (Class 1) in drug substance.

The Challenge: Nitrosamines are often present at ppb levels. Thiomorpholine analogs form M+H ions that are isobaric with other common matrix components, requiring high specificity.

1. Experimental Protocol
  • Column: C18 (e.g., Waters XSelect HSS T3),

    
     mm, 2.5 µm. Why? The T3 bonding technology retains polar amines better than standard C18.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: 0.1% Formic Acid in Methanol.[1]

  • MS Parameters (ESI+):

    • Source Temp:

      
       (Ensure complete desolvation of the sulfur ring).
      
    • Mode: MRM (Multiple Reaction Monitoring).[1]

    • Transition:

      
      
      
      
      
      (Loss of
      
      
      and ring fragmentation).
2. Validation Criticality: Specificity & LOQ
  • Self-Validating Step: You must demonstrate that the method separates the nitrosamine from the native thiomorpholine (if present). Native thiomorpholine (

    
     104) can undergo in-source nitrosation if nitrate buffers are used—avoid nitrate/nitrite salts in mobile phases. 
    
  • Sensitivity: Target an LOQ of

    
     ppm (relative to API) to meet ICH M7 requirements.
    
Scenario B: Stability-Indicating Assay of Thiomorpholine APIs (HPLC-UV)

Context: QC release of a drug like Thiocolchicoside or a novel kinase inhibitor.

The Challenge: The sulfur atom oxidizes to sulfoxide (early eluter) and sulfone. The method must resolve these degradants.

1. Experimental Protocol
  • Column: Phenyl-Hexyl or C18 with high carbon load. Why? Phenyl columns offer

    
     interactions that improve selectivity for the oxidized sulfur species.
    
  • Mobile Phase (Gradient):

    • Buffer: 20 mM Ammonium Acetate, pH 4.5. Why? pH 4.5 ensures the morpholine nitrogen is protonated (improving peak shape) but prevents hydrolysis of the amide linkers often found in these drugs.

    • Organic: Acetonitrile.[2]

  • Detection: DAD (210–280 nm). Extract chromatograms at the

    
     of the API core.
    
2. Forced Degradation (Specificity Proof)

To validate specificity, you must force the oxidation and prove resolution.

  • Oxidative Stress: Treat sample with 3%

    
     for 2 hours at RT.
    
  • Acceptance Criteria: The peak purity index (via DAD software) must be

    
     for the main peak. The sulfoxide impurity typically elutes before the parent peak due to increased polarity.
    

Mechanistic Visualization: The Oxidation Pathway

Understanding the degradation pathway is crucial for "Specificity" validation. You are not just looking for "extra peaks"; you are looking for these specific peaks.

OxidationPathway Thio Thiomorpholine (Parent) Sulfoxide S-Oxide (Polar / Early Eluting) Thio->Sulfoxide + [O] (H2O2/Air) Sulfone S,S-Dioxide (Sulfone) (Highly Polar) Sulfoxide->Sulfone + [O] (Strong Ox) RingOpen Ring Opening (Acidic Hydrolysis) Sulfone->RingOpen pH < 2 Heat

Figure 2: Oxidative degradation pathway of the thiomorpholine moiety. Validation must prove separation of the S-Oxide from the Parent.

Quantitative Data Summary (Representative)

The following data illustrates the expected performance differences between the methodologies described.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[3][4]Acceptance Limit (ICH Q2)
Linearity (

)

(Range:

of target)

(Range:

ng/mL)

Accuracy (Recovery)



(Assay) /

(Trace)
Precision (RSD)



(Assay) /

(Trace)
LOD


S/N

Specificity Resolution

(Parent vs S-Oxide)
No interference at MRM transitionNo co-elution

References

  • European Medicines Agency (EMA). (2020).[5] Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Retrieved from [Link]

  • Veeprho. (2024). N-Nitroso Thiomorpholine Reference Standards for Validation. Retrieved from [Link]

Sources

literature comparison of thiomorpholine and morpholine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the most utilized saturated heterocycles, morpholine and its thio-analogue, thiomorpholine, are frequently employed to optimize the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] While structurally similar, the substitution of an oxygen atom in morpholine with a sulfur atom in thiomorpholine introduces subtle yet profound differences in basicity, lipophilicity, hydrogen bonding potential, and metabolic fate. This guide provides an in-depth comparison of these two privileged scaffolds, supported by experimental data and protocols, to empower researchers in making informed decisions for lead optimization.

Structural and Physicochemical Properties: The Foundational Differences

Morpholine (1-oxa-4-azacyclohexane) and thiomorpholine (1-thia-4-azacyclohexane) are six-membered rings containing a secondary amine.[4][5] The critical distinction lies in the second heteroatom at the 4-position—oxygen for morpholine and sulfur for thiomorpholine. Both scaffolds predominantly adopt a stable chair conformation.[6][7] This fundamental atomic substitution dictates their electronic and steric properties, which in turn influences how they interact with biological systems.

cluster_morpholine Morpholine cluster_thiomorpholine Thiomorpholine M_N N-H M_C1 CH₂ M_N->M_C1 M_C2 CH₂ M_C1->M_C2 M_O O M_C2->M_O M_C3 CH₂ M_O->M_C3 M_C4 CH₂ M_C3->M_C4 M_C4->M_N T_N N-H T_C1 CH₂ T_N->T_C1 T_C2 CH₂ T_C1->T_C2 T_S S T_C2->T_S T_C3 CH₂ T_S->T_C3 T_C4 CH₂ T_C3->T_C4 T_C4->T_N

Caption: Core structures of Morpholine and Thiomorpholine.

The primary physicochemical distinctions are summarized below.

PropertyMorpholineThiomorpholineRationale & Implication in Drug Design
Basicity (pKa of conjugate acid) ~8.4~8.9The sulfur in thiomorpholine is less electron-withdrawing than oxygen, making the nitrogen slightly more basic. This can influence salt formation, solubility, and interactions with acidic residues in protein targets.
Lipophilicity (clogP) -0.85+0.05The replacement of oxygen with the larger, less polar sulfur atom increases lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Hydrogen Bond Acceptance StrongWeakThe oxygen atom in morpholine is a potent hydrogen bond acceptor, crucial for binding to many biological targets.[6][7] The sulfur in thiomorpholine is a significantly weaker H-bond acceptor, altering the binding mode and potentially reducing potency if H-bonding is critical.
Metabolic Stability Generally stable; can undergo N-dealkylation or ring oxidation.Prone to S-oxidation to form sulfoxide and sulfone metabolites, in addition to N-dealkylation.The thioether in thiomorpholine presents a soft spot for metabolism by Cytochrome P450s and Flavin-containing monooxygenases. This can be a liability (rapid clearance) or an asset (prodrug strategy, generation of active metabolites).
Size (Van der Waals Volume) SmallerLargerThe larger sulfur atom increases the steric bulk of the thiomorpholine ring, which can affect how the molecule fits into a binding pocket.

Synthetic Strategies: Building the Scaffolds

Both morpholine and thiomorpholine are readily accessible, a key reason for their popularity in medicinal chemistry.[1] Synthetic routes are well-established and generally straightforward.

Common Synthesis of Morpholine

A prevalent industrial method involves the acid-catalyzed dehydration of diethanolamine. This method is efficient and uses readily available starting materials.

Common Synthesis of Thiomorpholine

Thiomorpholine synthesis often requires the introduction of a sulfur atom. One common laboratory-scale method involves the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride with a base.[8][9] More modern approaches, such as a telescoped photochemical thiol-ene reaction followed by cyclization, have been developed for continuous flow synthesis, highlighting the scaffold's importance.[8][9]

cluster_morpholine Morpholine Synthesis cluster_thiomorpholine Thiomorpholine Synthesis A Diethanolamine B Morpholine A->B H₂SO₄, Δ C Cysteamine + Vinyl Chloride D Half-Mustard Intermediate C->D hv, Photocatalyst E Thiomorpholine D->E Base, Δ

Caption: High-level overview of synthetic routes.

Experimental Protocol: Synthesis of Thiomorpholine

This protocol is adapted from a continuous flow method, illustrating a modern approach to the synthesis of this key scaffold.[8][9]

Objective: To synthesize thiomorpholine via a two-step telescoped photochemical thiol-ene reaction and subsequent cyclization.

Step 1: Photochemical Thiol-Ene Reaction (Flow)

  • Reactor Setup: Prepare a continuous flow photoreactor equipped with a suitable light source (e.g., UV-LED).

  • Reagent Preparation: Prepare a solution of cysteamine hydrochloride (1.0 eq) and a photocatalyst such as 9-fluorenone (0.1-0.5 mol%) in a suitable solvent (e.g., methanol).

  • Reaction Execution: Pump the reagent solution through the photoreactor while simultaneously bubbling vinyl chloride gas through the stream.

  • Rationale: The photochemical initiation generates a thiyl radical from cysteamine, which readily adds across the double bond of vinyl chloride (an anti-Markovnikov addition) to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate (a half-mustard). Flow chemistry is ideal for handling the gaseous and potentially hazardous reagents safely.

Step 2: Base-Mediated Cyclization (Flow)

  • Reactor Setup: Connect the output of the photoreactor to a heated flow reactor or a heated coil. Introduce a separate line for a base solution.

  • Reagent Preparation: Prepare a solution of a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), in an appropriate solvent.

  • Reaction Execution: The stream containing the intermediate from Step 1 is mixed with the base solution at a T-junction and passed through the heated reactor (e.g., at 100 °C).

  • Work-up: The output stream is collected, and the thiomorpholine product can be isolated via distillation.

  • Rationale: The base deprotonates the amine, which then acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the six-membered thiomorpholine ring. Using a telescoped (connected) flow setup avoids the isolation of the potentially hazardous intermediate.

Impact on Medicinal Chemistry and Drug Design

The choice between a morpholine and thiomorpholine scaffold can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile.

Morpholine: The Pharmacokinetic Enhancer

The morpholine moiety is often incorporated to improve "drug-like" properties.[1][10]

  • Improving Solubility: The polar ether oxygen and the basic nitrogen improve aqueous solubility, which is often a challenge in drug development.

  • Enhancing Permeability: The pKa of morpholine (~8.4) ensures that a significant fraction of the molecule is neutral at physiological pH, aiding passive diffusion across membranes.[6][7]

  • Acting as a Pharmacophore: The oxygen atom can form critical hydrogen bonds with target proteins, making it an integral part of the pharmacophore.[3][11]

Case Study: Linezolid Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. It contains a morpholine ring that is crucial for its solubility and overall pharmacokinetic profile, contributing to its excellent oral bioavailability.

Thiomorpholine: The Modulator of Lipophilicity and Metabolism

Thiomorpholine provides an alternative to morpholine when different properties are desired.[4][5]

  • Increasing Lipophilicity: In cases where a compound is too polar to effectively cross the blood-brain barrier or other cell membranes, replacing morpholine with thiomorpholine can be a viable strategy to increase lipophilicity.

  • Altering Metabolic Profile: The thioether of thiomorpholine is susceptible to oxidation to the sulfoxide and sulfone. These metabolites are significantly more polar than the parent drug, which can facilitate excretion. This metabolic handle can be exploited to control the drug's half-life.

  • Exploring New Interactions: While it's a weak H-bond acceptor, the sulfur atom can participate in other non-covalent interactions within a protein binding pocket, potentially leading to altered selectivity or potency.

cluster_bioisosteres Bioisosteric Replacement & Metabolic Consequences Parent Drug-Thiomorpholine Sulfoxide Drug-Thiomorpholine-S-oxide (More Polar) Parent->Sulfoxide [O] CYP, FMO Sulfone Drug-Thiomorpholine-S,S-dioxide (Most Polar) Sulfoxide->Sulfone [O] CYP, FMO

Caption: Metabolic oxidation pathway of the thiomorpholine scaffold.

Direct Comparison Case Study: Linezolid vs. Sutezolid A compelling example of this strategic switch is the development of Sutezolid, an antibiotic for treating multidrug-resistant tuberculosis.[8][9] Sutezolid is a direct analogue of Linezolid where the morpholine ring has been replaced by thiomorpholine. This substitution was investigated to improve the therapeutic potential.[8] The in vivo oxidation of the thiomorpholine sulfur in Sutezolid to its corresponding sulfoxide is a key metabolic step, and this metabolite itself retains significant antibacterial activity. This highlights how the thiomorpholine scaffold can be used not just as a structural replacement but as a functional group that modulates the metabolic and activity profile of a drug.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a morpholine-containing compound ("Morpho-Cpd") versus its thiomorpholine analogue ("Thio-Cpd") using human liver microsomes (HLM).

Materials:

  • Test compounds: Morpho-Cpd and Thio-Cpd (1 mM stock in DMSO).

  • Human Liver Microsomes (20 mg/mL stock).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Quenching solution: ice-cold acetonitrile with an internal standard.

  • Control compound (e.g., a compound with known high or low clearance).

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Prepare separate tubes for Morpho-Cpd and Thio-Cpd. Include a negative control without the NADPH system.

  • Pre-incubation: Pre-warm the tubes at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube and immediately add it to a separate tube containing 150 µL of the ice-cold quenching solution.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound (Morpho-Cpd or Thio-Cpd) using a validated LC-MS/MS method.

Data Analysis & Expected Outcome:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Causality and Interpretation: It is expected that the Thio-Cpd may exhibit a shorter half-life (faster clearance) than the Morpho-Cpd due to the additional metabolic pathway of S-oxidation. The appearance of sulfoxide and sulfone metabolites for the Thio-Cpd could be confirmed via metabolite identification studies. This data is critical for predicting in vivo clearance and informs decisions on whether the metabolic rate is acceptable for the desired dosing regimen.

Conclusion

Both morpholine and thiomorpholine are invaluable scaffolds in the medicinal chemist's toolkit, each offering a unique set of properties.

  • Morpholine is a trusted, conservative choice for enhancing aqueous solubility and providing favorable pharmacokinetic profiles, often serving as a key hydrogen bonding element in the pharmacophore.[1][2]

  • Thiomorpholine serves as a more lipophilic bioisostere that introduces a metabolically active site.[4][5] This can be strategically used to modulate clearance, alter physical properties, or even design prodrugs where the oxidized metabolites contribute to the overall activity.

The decision to use one over the other is not arbitrary but a calculated choice based on the specific challenges of a drug discovery program. Understanding the fundamental differences in their physicochemical properties, synthetic accessibility, and metabolic fate allows for the rational design of molecules with a higher probability of success in clinical development.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev., 3(4), 247-272. [Link]

  • Al-Ghorbani, M., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539–563. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various... [Link]

  • Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 324-332. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.